molecular formula C8H10BrN3O2 B567985 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine CAS No. 1280786-58-4

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Cat. No.: B567985
CAS No.: 1280786-58-4
M. Wt: 260.091
InChI Key: IBEKEYYPHDLMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine (CAS 1280786-58-4) is a nitropyridine derivative offered with a purity of ≥95% . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Nitropyridines are recognized as privileged scaffolds in drug discovery, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety . The distinct reactivity of the bromo and nitro substituents on the pyridine ring makes this compound a valuable precursor for synthesizing diverse heterocyclic systems. Researchers utilize similar nitropyridine intermediates to develop potent bioactive molecules, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors . The structure allows for further functionalization via cross-coupling reactions (e.g., Suzuki reactions) and reduction or substitution of the nitro group, enabling the creation of targeted compound libraries for biological screening. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKEYYPHDLMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682470
Record name 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-58-4
Record name 2-Pyridinamine, 5-bromo-N-ethyl-4-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a substituted pyridine derivative with potential applications in synthetic chemistry. Due to the limited availability of data for this specific compound, this guide also draws upon information from its immediate precursor and related analogues to provide a thorough understanding of its properties, synthesis, and potential reactivity.

Physicochemical Data and Identification

A publicly registered CAS (Chemical Abstracts Service) number for this compound has not been identified in major chemical databases. However, the un-ethylated precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine, is well-documented.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-4-methyl-3-nitropyridin-2-amine100367-40-6[1]C6H6BrN3O2232.04
This compoundNot AvailableC8H10BrN3O2260.10[2]

Proposed Synthesis

The most direct synthetic route to this compound is the N-ethylation of its precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine.

Experimental Protocol: N-ethylation of 5-Bromo-4-methyl-3-nitropyridin-2-amine

Objective: To introduce an ethyl group onto the exocyclic amine of 5-Bromo-4-methyl-3-nitropyridin-2-amine.

Reagents and Materials:

  • 5-Bromo-4-methyl-3-nitropyridin-2-amine (1 equivalent)

  • Ethyl iodide or ethyl bromide (1.1-1.5 equivalents)

  • A suitable base (e.g., sodium hydride, potassium carbonate) (1.2-2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add 5-Bromo-4-methyl-3-nitropyridin-2-amine and the anhydrous solvent.

  • Cool the mixture in an ice bath and add the base portion-wise, ensuring the temperature does not rise significantly.

  • Stir the suspension for 30 minutes at 0°C.

  • Slowly add the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start_mat 5-Bromo-4-methyl-3-nitropyridin-2-amine (CAS: 100367-40-6) conditions 1. Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) 2. Ethyl Iodide (CH3CH2I) start_mat->conditions N-ethylation product This compound conditions->product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its key functional groups. This molecular structure, with its combination of electron-withdrawing and electron-donating groups, makes it a versatile intermediate in synthetic chemistry[1].

  • 2-Amino Group: The secondary amine at the 2-position is a nucleophilic center and can participate in further substitution reactions.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

  • 5-Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution and is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position.

Given these features, this compound is a promising building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries[1].

G cluster_reactions Potential Reactions main_mol This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) main_mol->cross_coupling at 5-Bromo position nucleophilic_sub Nucleophilic Aromatic Substitution main_mol->nucleophilic_sub activated by 3-Nitro group further_alkylation Further N-Alkylation/ Acylation main_mol->further_alkylation at 2-Amino position

Caption: Logical relationships of potential reactive sites.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is limited. This guide provides a comprehensive overview based on available information for its parent amine, 2-Amino-5-bromo-4-methyl-3-nitropyridine, and established synthetic methodologies for related compounds. All experimental protocols are proposed based on analogous chemical transformations.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine

PropertyValueSource
CAS Number 100367-40-6[1]
Molecular Formula C6H6BrN3O2[1]
Molecular Weight 232.04 g/mol Calculated
Appearance Colorless or light yellow crystal or crystalline powder[1]
Melting Point 160-165 °C[1]
Solubility Almost insoluble in water; soluble in ethanol, chloroform, methanol[1]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via the N-ethylation of its parent amine, 2-Amino-5-bromo-4-methyl-3-nitropyridine. A plausible method involves reductive amination.

Proposed Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Parent Amine)

The synthesis of the parent amine likely involves the nitration and bromination of a suitable 2-amino-4-methylpyridine precursor. The precise order of these steps can vary, but a common route involves the nitration of a protected aminopyridine followed by bromination.

Proposed N-Ethylation of 2-Amino-5-bromo-4-methyl-3-nitropyridine

A potential method for the N-ethylation of the primary amine is through reductive amination using acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Experimental Protocol: N-Ethylation via Reductive Amination

  • Reaction Setup: To a solution of 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetaldehyde (1.5-2.0 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the reaction mixture. The temperature should be monitored and maintained at room temperature.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of 2-aminopyridine derivatives is known for a wide range of pharmacological effects. These compounds are recognized as important pharmacophores in drug discovery.[2][3]

Substituted 2-aminopyridines have been reported to exhibit activities including:

  • Antibacterial [4]

  • Anticancer

  • Anti-inflammatory

The diverse biological activities suggest that these compounds can interact with various biological targets. The specific substitutions on the pyridine ring play a crucial role in determining the pharmacological profile. The presence of a nitro group, a common feature in pharmacologically active compounds, and a bromine atom, which can participate in halogen bonding, suggests that the target compound could have interesting biological properties worthy of investigation.

Visualizations

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of Parent Amine cluster_1 N-Ethylation 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Protection Protection 2-Amino-4-methylpyridine->Protection Protection of amino group Nitration Nitration Protection->Nitration e.g., HNO3/H2SO4 Bromination Bromination Nitration->Bromination e.g., NBS Deprotection Deprotection Bromination->Deprotection Acid/Base hydrolysis Parent_Amine 2-Amino-5-bromo-4-methyl-3-nitropyridine Deprotection->Parent_Amine Purification Parent_Amine_Input Parent Amine Reductive_Amination Reductive_Amination Parent_Amine_Input->Reductive_Amination Acetaldehyde, NaBH(OAc)3 Purification Purification Reductive_Amination->Purification Column Chromatography Target_Compound This compound Purification->Target_Compound Characterization

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Areas of 2-Aminopyridine Derivatives

Therapeutic_Areas Core 2-Aminopyridine Scaffold Infectious_Disease Infectious Disease Core->Infectious_Disease Oncology Oncology Core->Oncology Inflammation Inflammation Core->Inflammation Antibacterial Antibacterial Agents Infectious_Disease->Antibacterial Antiviral Antiviral Agents Infectious_Disease->Antiviral Anticancer Anticancer Drugs Oncology->Anticancer Kinase_Inhibitors Kinase Inhibitors Oncology->Kinase_Inhibitors Anti_inflammatory Anti-inflammatory Drugs Inflammation->Anti_inflammatory

Caption: Potential therapeutic applications of the 2-aminopyridine scaffold.

References

An In-depth Technical Guide to 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the specific compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is limited. This guide provides a comprehensive overview based on the known properties of its close structural analogs, theoretical predictions, and established synthetic and analytical methodologies for substituted nitropyridines. All synthesis and characterization protocols are presented as hypothetical, yet plausible, experimental plans.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific substitutions on this compound—a bromine atom, an N-ethylamino group, a methyl group, and a nitro group—suggest its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and methyl) groups on the pyridine ring makes it an interesting candidate for various chemical transformations.[1]

Molecular Structure and Properties

The core structure of the target compound consists of a pyridine ring substituted at positions 2, 3, 4, and 5. Based on its nomenclature, the molecular structure can be confidently predicted.

Predicted Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for the target molecule is unavailable. The following table summarizes the predicted properties for this compound and the known properties of its close analogs.

PropertyThis compound (Predicted)5-Bromo-4-methyl-3-nitropyridin-2-amine[1][2]5-Bromo-N-methyl-3-nitropyridin-2-amine[3]
CAS Number Not available100367-40-6Not available
Molecular Formula C8H10BrN3O2C6H6BrN3O2C6H6BrN3O2
Molecular Weight 260.09 g/mol 232.03 g/mol 232.03 g/mol
Appearance Predicted to be a solidLiquidNot available
Purity N/A98%Not available
SMILES CCNc1nc(C)c(c(Br)c1)--INVALID-LINK--[O-]CC1=C(C(=NC(=C1)N)--INVALID-LINK--[O-])BrCNC1=NC=C(Br)C=C1--INVALID-LINK--[O-]
InChI Key Not availableNot availableNot available

Hypothetical Synthesis Protocol

There is no specific literature on the synthesis of this compound. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nitropyridines. A common approach involves the nitration of an appropriately substituted aminopyridine precursor.

Proposed Synthetic Workflow

The synthesis could start from the commercially available 2-amino-5-bromo-4-methylpyridine. This starting material would first undergo N-ethylation followed by nitration.

synthesis_workflow start Start: 2-Amino-5-bromo-4-methylpyridine step1 N-Ethylation Reagents: Ethyl iodide, Base (e.g., NaH) Solvent: DMF start->step1 intermediate Intermediate: 5-Bromo-N-ethyl-4-methylpyridin-2-amine step1->intermediate step2 Nitration Reagents: HNO3, H2SO4 Conditions: 0°C to rt intermediate->step2 product Final Product: This compound step2->product purification Purification Technique: Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) product->purification characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Solvent: CDCl₃ or DMSO-d₆ ms Mass Spectrometry (HRMS-ESI) ftir FTIR Spectroscopy tlc TLC (Purity check) hplc HPLC (Purity assessment) tlc->hplc Quantitative Purity mp Melting Point Analysis xray Single Crystal X-ray Diffraction (for definitive structure) mp->xray If crystalline synthesized_product Synthesized Product synthesized_product->nmr Structural Elucidation synthesized_product->ms Molecular Weight Confirmation synthesized_product->ftir Functional Group ID synthesized_product->tlc synthesized_product->mp

References

Technical Guide: Spectral Analysis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, and MS) for the compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. Due to the limited availability of experimental data in public databases, this document outlines a proposed synthetic route and provides predicted spectral characteristics based on the analysis of its precursor and analogous compounds. This guide also includes detailed experimental protocols for the synthesis and spectral analyses.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀BrN₃O₂

  • Molecular Weight: 260.09 g/mol

  • CAS Number: Not available

Proposed Synthesis

A plausible synthetic route to obtain this compound is via the N-alkylation of its precursor, 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Synthesis_Pathway cluster_conditions Precursor 2-Amino-5-bromo-4-methyl-3-nitropyridine Product This compound Precursor->Product N-Alkylation Reagent Iodoethane (or Bromoethane) NaH (or other suitable base) DMF (or other polar aprotic solvent)

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocol: Synthesis
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the deprotonation of the amino group.

  • Alkylation: Add iodoethane or bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-6 (aromatic)
~3.4q2H-NH-CH₂ -CH₃
~2.5s3HAr-CH₃
~1.3t3H-NH-CH₂-CH₃
~5.5br s1H-NH -

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C2 (C-NH)
~148C4 (C-CH₃)
~142C6
~135C3 (C-NO₂)
~110C5 (C-Br)
~40-NH-CH₂ -CH₃
~18Ar-CH₃
~14-NH-CH₂-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3450MediumN-H stretch
2950 - 3000MediumAromatic C-H stretch
2850 - 2950MediumAliphatic C-H stretch
1580 - 1620StrongC=C and C=N ring stretching
1500 - 1550StrongAsymmetric NO₂ stretch
1330 - 1370StrongSymmetric NO₂ stretch
1100 - 1200MediumC-N stretch
550 - 650MediumC-Br stretch
Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
261/259~98/100[M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br)
246/244Moderate[M - CH₃]⁺
231/229Moderate[M - C₂H₅]⁺
213/211High[M - NO₂]⁺
180Low[M - Br]⁺

Experimental Protocols for Spectral Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Spectral width: ~16 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more

    • Relaxation delay: 2.0 s

    • Spectral width: ~240 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

  • Ionization: Ionize the sample molecules. In EI, a high-energy electron beam (typically 70 eV) is used.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in characteristic M⁺ and M+2 peaks of nearly equal intensity.[1][2]

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Start Start: 2-Amino-5-bromo-4-methyl-3-nitropyridine Reaction N-Alkylation with Iodoethane Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structure Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectral characterization.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Compound Profile

  • IUPAC Name: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

  • Molecular Formula: C₈H₁₀BrN₃O₂

  • Molecular Weight: 260.09 g/mol

  • Structure:

The presence of a bromine atom, a nitro group, and an amino group on the pyridine ring suggests a complex interplay of electronic and steric effects that will influence its solubility. The ethyl and methyl substituents will also contribute to its lipophilicity.

II. Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic and some polar protic organic solvents. The nitro and amino groups can participate in hydrogen bonding, while the pyridine ring offers aromatic interactions. The bromine and alkyl groups contribute to its nonpolar character.

III. Quantitative Solubility Data

As specific experimental data is not available, the following table is presented as a template for recording and comparing the solubility of this compound in various organic solvents at a standard temperature (e.g., 25°C).

Solvent Solvent Type Predicted Solubility Quantitative Solubility (g/L) Molar Solubility (mol/L)
MethanolPolar ProticHighData to be determinedData to be determined
EthanolPolar ProticHighData to be determinedData to be determined
IsopropanolPolar ProticModerateData to be determinedData to be determined
AcetonePolar AproticHighData to be determinedData to be determined
AcetonitrilePolar AproticHighData to be determinedData to be determined
DichloromethaneNonpolarModerateData to be determinedData to be determined
ChloroformNonpolarModerateData to be determinedData to be determined
Ethyl AcetatePolar AproticModerateData to be determinedData to be determined
Tetrahydrofuran (THF)Polar AproticHighData to be determinedData to be determined
TolueneNonpolarLowData to be determinedData to be determined
HexaneNonpolarVery LowData to be determinedData to be determined
WaterPolar ProticVery LowData to be determinedData to be determined

IV. Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound such as this compound.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

V. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prep_saturated Prepare Saturated Solutions (Excess solid in known volume of solvent) start->prep_saturated equilibrate Equilibrate in Thermostatic Shaker (e.g., 25°C for 24-48h) prep_saturated->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep sample_supernatant Sample Supernatant phase_sep->sample_supernatant dilute_sample Dilute Sample sample_supernatant->dilute_sample analyze Analyze by HPLC or UV-Vis dilute_sample->analyze calculate Calculate Solubility (g/L and mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational framework for initiating solubility studies on this compound. Accurate and reproducible solubility data are critical for the successful formulation and development of any new chemical entity. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and analytical capabilities.

The Nitro Group as a Versatile Handle in the Functionalization of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals and biologically active compounds. This technical guide delves into the reactivity of the nitro group in the highly functionalized pyridine derivative, 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. The presence of multiple substituents—a halogen, an alkyl group, an amino group, and a nitro group—on the pyridine core makes this molecule a rich platform for diverse chemical transformations. This guide will focus on the two primary reaction pathways involving the nitro group: its reduction to an amino group and its role as a leaving group in nucleophilic aromatic substitution reactions.

Core Reactivity Principles

The chemical behavior of the nitro group in this compound is predominantly dictated by its strong electron-withdrawing nature. This property significantly influences the electron density of the pyridine ring, activating it towards certain chemical transformations.

1. Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations, such as amide bond formation, sulfonylation, and the introduction of diverse pharmacophores. This reduction is typically achieved through catalytic hydrogenation or by using dissolving metals in acidic media.

2. Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group at the 3-position, makes the ring susceptible to attack by nucleophiles. In certain cases, the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles such as thiols. This allows for the direct introduction of sulfur-containing moieties.

Experimental Protocols and Data

While specific experimental data for this compound is not extensively available in the public domain, the following protocols for structurally analogous compounds provide a strong foundation for developing synthetic routes for the target molecule.

Reduction of the Nitro Group

The reduction of a nitro group on a pyridine ring bearing an amino group and a halogen is a well-established procedure. The following protocol is adapted from the synthesis of 2,3-diamino-5-bromopyridine.[1]

Table 1: Quantitative Data for the Reduction of an Analogous 2-Amino-5-bromo-3-nitropyridine [1]

ParameterValue
Starting Material2-Amino-5-bromo-3-nitropyridine
Reducing AgentIron powder / Hydrochloric acid
Product2,3-Diamino-5-bromopyridine
Yield78%

Experimental Protocol: Iron-Catalyzed Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq). Heat the mixture to reflux.

  • Acidification: Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

  • Reaction Monitoring: Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: General Workflow for the Reduction of the Nitro Group

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2-amino-5-bromo-3-nitropyridine in ethanol/water B Add Iron Powder A->B 1. Add Reagents C Heat to Reflux B->C 2. Initiate Reaction D Add conc. HCl dropwise C->D 3. Acidify E Monitor by TLC D->E 4. Monitor F Cool and Filter E->F 5. Quench G Extract with Organic Solvent F->G 6. Isolate H Purify by Column Chromatography G->H 7. Purify

Caption: Workflow for the iron-catalyzed reduction of a 3-nitropyridine derivative.

Nucleophilic Substitution of the Nitro Group

The nitro group at the 3-position of the pyridine ring can be displaced by nucleophiles, particularly sulfur-based nucleophiles. The following is a general procedure based on the reaction of 2-methyl-3-nitropyridines with thiols.[2]

Table 2: Representative Data for Nucleophilic Substitution of the 3-Nitro Group with a Thiol [2]

Starting MaterialNucleophileBaseSolventProduct
2-methyl-3,5-dinitropyridineBenzylthiolK2CO3DMF2-methyl-5-nitro-3-(benzylthio)pyridine

Experimental Protocol: Substitution with Thiols

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the desired thiol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Diagram 2: Signaling Pathway for Nucleophilic Aromatic Substitution

G This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Meisenheimer Complex Product Product Meisenheimer Complex->Product Elimination of NO2-

Caption: Mechanism of nucleophilic aromatic substitution of the nitro group.

Conclusion

The nitro group in this compound serves as a key functional handle for the elaboration of this complex pyridine scaffold. The protocols and principles outlined in this guide, derived from closely related systems, provide a robust starting point for researchers in drug discovery and chemical synthesis to explore the rich reactivity of this molecule. Both the reduction of the nitro group to an amine and its displacement via nucleophilic aromatic substitution open up avenues for the synthesis of novel compounds with potentially valuable biological or material properties. It is important to note that the provided experimental conditions may require optimization for the specific substrate.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the electronic landscape of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. By elucidating its electrophilic and nucleophilic sites, this document aims to facilitate its strategic use in the synthesis of more complex molecular architectures. The analysis is based on a combination of theoretical principles, computational data from analogous structures, and established experimental protocols.

Molecular Structure and Electronic Environment

The reactivity of this compound is governed by the complex interplay of the electronic effects of its various substituents on the pyridine ring. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.

The substituents modulate this intrinsic reactivity:

  • N-ethyl-amino group (-NHCH₂CH₃) at C2: This is a strong electron-donating group (EDG) through resonance (lone pair on nitrogen) and a weak electron-withdrawing group through induction. It activates the pyridine ring, particularly at the ortho and para positions.

  • Nitro group (-NO₂) at C3: This is a very strong electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing the electron density of the ring and making it more susceptible to nucleophilic attack.

  • Methyl group (-CH₃) at C4: This is a weak electron-donating group through induction and hyperconjugation.

  • Bromo group (-Br) at C5: This is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Overall, it is a deactivating group. The C-Br bond also presents a key site for cross-coupling reactions.

This combination of strong activating and deactivating groups creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic centers.

Identification of Nucleophilic and Electrophilic Sites

Based on the electronic properties of the substituents and computational studies on analogous molecules, the primary nucleophilic and electrophilic sites of this compound can be predicted.

Nucleophilic Sites

The electron-rich areas of the molecule are prone to attack by electrophiles.

  • Exocyclic Amino Nitrogen: The nitrogen atom of the N-ethyl-amino group is the most significant nucleophilic center. Its lone pair of electrons is readily available for reactions with electrophiles, such as alkylating and acylating agents.

  • Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base. However, its basicity is reduced by the presence of the electron-withdrawing nitro group.

  • C6 Position of the Pyridine Ring: The C6 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most electron-rich carbon on the ring and a potential site for electrophilic aromatic substitution, although such reactions are generally difficult on highly substituted and deactivated pyridine rings.

Electrophilic Sites

The electron-deficient areas of the molecule are susceptible to attack by nucleophiles.

  • Carbon Bearing the Bromo Group (C5): The C5 position is highly electrophilic due to the inductive effect of the bromine atom and the strong electron-withdrawing effect of the adjacent nitro group (at C3, para position). This site is the primary target for palladium-catalyzed cross-coupling reactions.

  • Carbons of the Pyridine Ring (C4 and C6): The pyridine ring is generally susceptible to nucleophilic attack, especially when substituted with strong electron-withdrawing groups like the nitro group. The C4 and C6 positions are particularly activated towards nucleophilic aromatic substitution (SNA_r).

  • Nitro Group Nitrogen: The nitrogen atom of the nitro group is highly electron-deficient and can be a site for certain reductive reactions.

Quantitative Analysis from a Model System

While no specific computational data for this compound is publicly available, a density functional theory (DFT) study on the closely related 2-amino-3-nitropyridine provides valuable quantitative insights.[1][2] These values can be used to approximate the electronic landscape of the target molecule.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

Molecular OrbitalEnergy (eV) (B3LYP/6-311++G(d,p))[1]Implication for Reactivity
HOMO-6.65Represents the ability to donate electrons (nucleophilicity). The high energy suggests a relatively good electron donor.
LUMO-2.48Represents the ability to accept electrons (electrophilicity). The low energy indicates a good electron acceptor.
HOMO-LUMO Gap4.17A smaller gap indicates higher reactivity and the possibility of charge transfer within the molecule.[1]

The HOMO is typically localized on the amino group and the electron-rich regions of the pyridine ring, confirming their nucleophilic character. The LUMO is expected to be distributed over the nitro group and the electron-deficient carbons of the pyridine ring, highlighting the electrophilic sites.

Natural Atomic Charges

The calculated natural atomic charges on the atoms of 2-amino-3-nitropyridine indicate the distribution of electron density.

AtomNatural Charge (e) (B3LYP/6-311++G(d,p))[1]
N (Pyridine)-0.514
C20.297
N (Amino)-0.763
C30.198
N (Nitro)0.495
O (Nitro)-0.425
O (Nitro)-0.428
C4-0.210
C50.053
C6-0.211

These values quantitatively support the qualitative analysis: the amino nitrogen is highly electron-rich (nucleophilic), while the nitro group nitrogen and the C2 and C3 carbons are electron-poor (electrophilic). The addition of a bromo group at C5 and a methyl group at C4 in the target molecule would further polarize the ring, enhancing the electrophilicity at C5.

Experimental Protocols for Reactivity Probing

The predicted electrophilic and nucleophilic sites can be targeted through specific chemical reactions. The following are detailed experimental protocols for key transformations.

Probing Nucleophilicity: N-Acylation of the Amino Group

The high nucleophilicity of the exocyclic amino group can be demonstrated by its reaction with acylating agents like acetic anhydride.

Reaction: Acetylation of the 2-amino group.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

  • Addition of Reagent: Add acetic anhydride (1.2-1.5 eq.) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to promote the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into ice water to quench any excess acetic anhydride. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[3]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[3]
Probing Electrophilicity: Suzuki-Miyaura Cross-Coupling at the C-Br Bond

The electrophilic carbon at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new C-C bond.

Reaction: Palladium-catalyzed coupling of the 5-bromo position with an arylboronic acid.

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as potassium phosphate (K₃PO₄) (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 85-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.[4][5]

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9560-85[4]
Aryl Bromide2-pyridylboronatePd₂(dba)₃KF1,4-Dioxane11070-92

Visualizing Reactivity

Graphviz diagrams can be used to represent the logical relationships of electron density and reactivity.

Electron Density Distribution

Electron_Density cluster_molecule This compound N-ethyl-amino N-ethyl-amino (C2) Pyridine_Ring Pyridine Ring N-ethyl-amino->Pyridine_Ring Donates e⁻ (Resonance) Nitro Nitro (C3) Methyl Methyl (C4) Methyl->Pyridine_Ring Donates e⁻ (Inductive) Bromo Bromo (C5) Pyridine_Ring->Nitro Withdraws e⁻ Pyridine_Ring->Bromo Withdraws e⁻ (Inductive)

Caption: Electron-donating and withdrawing effects of substituents.

Predicted Reactive Sites

Reactive_Sites cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites Molecule 5-Bromo-N-ethyl-4-methyl- 3-nitropyridin-2-amine N_amino Exocyclic N (Amino) Molecule->N_amino Attacked by Electrophiles (e.g., Acyl Halides) C5_bromo C5 (C-Br) Molecule->C5_bromo Attacked by Nucleophiles (e.g., Suzuki Coupling) N_pyridine Pyridine N C6_ring C6 Position C4_C6_ring C4, C6 Positions (SNA_r)

Caption: Key nucleophilic and electrophilic centers.

Conclusion

The electronic architecture of this compound is characterized by a clear demarcation of nucleophilic and electrophilic centers, primarily dictated by the powerful electron-donating N-ethyl-amino group and the electron-withdrawing nitro and bromo substituents. The exocyclic amino nitrogen stands out as the principal nucleophilic site, reactive towards acylation and alkylation. Conversely, the carbon atom at the 5-position, bearing the bromine, is the most prominent electrophilic site, making it an excellent handle for functionalization via palladium-catalyzed cross-coupling reactions. This comprehensive understanding of its reactivity profile provides a robust framework for the strategic design and synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

References

potential biological activity of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of substituted nitropyridines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Due to their diverse pharmacological properties, these compounds are actively being investigated for their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity of Substituted Nitropyridines

Substituted nitropyridines have demonstrated promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted nitropyridine derivatives, primarily expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[1]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[1]
Nitropyridine-linked 4-arylidenethiazolidin-4-ones-3.11–4.18[2]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3[3]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (Liver)-[3]
Pyridine derivative 9Various0.016 - 0.422[4]
Pyridine derivative 19MCF-7 (Breast)4.75[4]
Pyridine derivative 20MCF-7 (Breast)0.91[4]
Pyridine derivative 21MCF-7 (Breast)3.78[4]
Pyridine derivative 55MDA-MB-231 (Breast)9.0[4]
Pyridine derivative 56MDA-MB-231 (Breast)0.075[4]
Pyridine derivative 67A375 (Melanoma)0.0015[4]
Pyridine derivative 67M14 (Melanoma)0.0017[4]
Pyridine derivative 67RPMI 7951 (Melanoma)0.0017[4]
Pyridine derivative 68Various0.0028[4]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14bMCF-7 (Breast)0.85[5]
Key Signaling Pathways in Anticancer Activity

Substituted nitropyridines have been shown to exert their anticancer effects by modulating several critical signaling pathways. Two notable pathways are the VEGFR-2 and the p53/JNK signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibition of the VEGFR-2 signaling pathway is a common strategy in cancer therapy.[6] Some pyridine derivatives have been identified as inhibitors of VEGFR-2.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling cascade leading to cell proliferation and survival.

p53 and JNK Signaling Pathway in Apoptosis

The p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) are central to the induction of apoptosis (programmed cell death) in response to cellular stress, such as that induced by chemotherapeutic agents.[7][8] Some anticancer pyridines have been found to upregulate p53 and JNK, leading to G2/M cell cycle arrest and apoptosis.[3]

p53_JNK_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) JNK JNK Cellular_Stress->JNK Activates p53 p53 Cellular_Stress->p53 Stabilizes JNK->p53 Phosphorylates MDM2 MDM2 p53->MDM2 Inhibits Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates MDM2->p53 Degrades Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Simplified p53 and JNK signaling pathway leading to apoptosis.

Antimicrobial Activity of Substituted Nitropyridines

Substituted nitropyridines have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The nitro group is often a key pharmacophore contributing to the antimicrobial effect.

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of selected nitropyridine derivatives, typically measured as the diameter of the zone of inhibition in disk diffusion assays or as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Nitropyridine-containing complexes 50a–cS. aureus9.1–17.9-[2]
Nitropyridine-containing complexes 50a–cB. subtilis9.1–17.9-[2]
Nitropyridine-containing complexes 50a–cP. aeruginosa9.1–17.9-[2]
Nitropyridine-containing complexes 50a–cE. coli9.1–17.9-[2]
Nitropyridine-containing complexes 50a–cC. albicans21.9–25.3-[2]
Phenolic derivative (98, R = 2-OH)B. subtilis-62.5[2]
Phenolic derivative (98, R = 2-OH)C. krusei-62.5[2]
1,4-Dihydropyridine derivative 33M. smegmatis-9[9]
1,4-Dihydropyridine derivative 33S. aureus-25[9]
1,4-Dihydropyridine derivative 33E. coli-100[9]
1,4-Dihydropyridine derivative 4M. smegmatis-50[9]
4-nitro-1,2-phenylendiamine Zn(II) complex 5S. mutans40.7-[10]
Halogenated nitro derivatives 9b-9dS. aureus-15.6-62.5[10]
Halogenated nitro derivatives 9b-9dCandida sp.-15.6-62.5 (MFC)[10]
Nicotinic acid benzylidene hydrazide derivatives (nitro substituted 4, 5, 6)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs-[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of substituted nitropyridines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitropyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Treatment 3. Treat cells and incubate (24-72h) Cell_Seeding->Treatment Compound_Prep 2. Prepare serial dilutions of nitropyridine Compound_Prep->Treatment Add_MTT 4. Add MTT reagent (2-4h incubation) Treatment->Add_MTT Solubilize 5. Solubilize formazan crystals (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance 6. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 7. Calculate % viability and IC50 Read_Absorbance->Calculate_IC50

Experimental workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][15][16]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.[17][18]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[16]

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.[3]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the nitropyridine compound onto the agar surface.[15]

  • Incubation: Incubate the plate under standardized conditions (e.g., 37°C for 16-18 hours).[16]

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.[15]

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established guidelines.[17]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is commonly used to determine the cell cycle distribution and to quantify apoptosis.[19][20]

Principle for Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]

Principle for Apoptosis Analysis: Apoptotic cells are identified by staining with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).[21]

General Procedure:

  • Cell Preparation: Harvest and wash the cells after treatment with the nitropyridine compound.

  • Fixation (for cell cycle): Fix the cells with a fixative like ethanol to permeabilize the membrane for DNA staining.[22]

  • Staining:

    • Cell Cycle: Incubate cells with a staining solution containing PI and RNase (to prevent staining of RNA).[20]

    • Apoptosis: Incubate cells with Annexin V-fluorochrome conjugate and PI in a binding buffer.[21]

  • Flow Cytometric Analysis: Acquire data on a flow cytometer, collecting fluorescence signals from a large population of individual cells.

  • Data Interpretation: Analyze the data to determine the percentage of cells in each phase of the cell cycle or the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[23]

This guide provides a foundational understanding of the biological potential of substituted nitropyridines. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced therapeutic efficacy and safety.

References

The Strategic Intermediate: A Technical Guide to 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a strategically functionalized pyridine derivative with significant potential as a synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a nitro group, an N-ethylamino moiety, and a methyl group, offers a versatile platform for the construction of complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups influences the reactivity of the pyridine core, making it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and logical workflow diagrams to facilitate its use in research and development.

Physicochemical Properties

The structural attributes of this compound determine its physical and chemical characteristics, which are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 100367-40-6 (for the precursor amine)[1]
Molecular Formula C₈H₁₀BrN₃O₂-
Molecular Weight 260.09 g/mol -
Appearance Expected to be a solid[1]
Purity >98% (typical for commercial grades of precursor)[1]

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from a commercially available precursor, 2-amino-4-methylpyridine. The synthetic workflow involves an initial nitration and bromination followed by a selective N-ethylation.

Synthesis_Workflow Start 2-Amino-4-methylpyridine Step1 Nitration & Bromination Start->Step1 Intermediate1 2-Amino-5-bromo-4-methyl-3-nitropyridine Step1->Intermediate1 Step2 N-Ethylation Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of similar substituted nitropyridines.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath. Slowly add 2-amino-4-methylpyridine to the cooled acid while maintaining the temperature below 10 °C. To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Bromination: The crude nitrated product can be subjected to bromination directly. Dissolve the crude product in dichloromethane and add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours.

  • Purification: After the reaction is complete (monitored by TLC), wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data (Expected):

ReactantMolar RatioExpected Yield
2-Amino-4-methylpyridine1.0-
Fuming Nitric Acid1.1-
N-Bromosuccinimide1.160-70%
Experimental Protocol: Synthesis of this compound (Final Product)

This is a proposed protocol based on standard N-alkylation methods for aminopyridines. Reductive amination offers a selective method for mono-N-alkylation.

Materials:

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromo-4-methyl-3-nitropyridine in 1,2-dichloroethane, add acetaldehyde followed by a catalytic amount of glacial acetic acid.

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride portion-wise. Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Expected):

ReactantMolar RatioExpected Yield
2-Amino-5-bromo-4-methyl-3-nitropyridine1.0-
Acetaldehyde1.2-
Sodium triacetoxyborohydride1.570-85%

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR (400 MHz, CDCl₃)δ 8.2-8.4 (s, 1H, Ar-H), 3.4-3.6 (q, 2H, -CH₂-), 2.4-2.5 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 155-157 (C-NH), 148-150 (C-NO₂), 145-147 (C-Br), 130-132 (C-CH₃), 118-120 (Ar-CH), 40-42 (-CH₂-), 18-20 (Ar-CH₃), 14-16 (-CH₃)
Mass Spec (ESI+) m/z 260.0, 262.0 ([M+H]⁺, bromine isotope pattern)

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems, particularly kinase inhibitors.

Applications Intermediate This compound Reaction1 Suzuki Coupling (at C5-Br) Intermediate->Reaction1 Reaction2 Buchwald-Hartwig Amination (at C5-Br) Intermediate->Reaction2 Reaction3 Nitro Group Reduction (to -NH2) Intermediate->Reaction3 Product1 Bi-aryl Compounds Reaction1->Product1 Product2 Substituted Aminopyridines Reaction2->Product2 Product3 Diaminopyridine Derivative Reaction3->Product3 Reaction4 Cyclization Product3->Reaction4 FinalProduct Fused Heterocyclic Systems (e.g., Imidazopyridines) Reaction4->FinalProduct KinaseInhibitors Kinase Inhibitors FinalProduct->KinaseInhibitors

References

The Ascending Role of 5-Brominated Nitropyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 5-brominated nitropyridine derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a particular focus on their applications in oncology and potentially in neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 5-Brominated Nitropyridine Scaffolds

The chemical architecture of 5-brominated nitropyridines, featuring a pyridine ring substituted with both a bromine atom and a nitro group, offers remarkable synthetic versatility. These functional groups serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries. The synthesis of these core structures typically involves well-established chemical reactions.

For instance, 2-amino-5-bromo-3-nitropyridine can be synthesized from 2-amino-5-bromopyridine through a controlled nitration reaction using a mixture of concentrated sulfuric and nitric acids.[1] Similarly, other derivatives can be prepared through bromination and nitration of the parent pyridine ring or its substituted analogues. The strategic placement of the bromo and nitro groups allows for subsequent modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to introduce various pharmacophores and modulate the biological activity of the final compounds.[2][3]

Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of 5-brominated nitropyridine derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Kinase Inhibition

Several studies have demonstrated the ability of pyridine-based compounds to act as potent kinase inhibitors.[5] The pyridine scaffold can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[5] The 5-bromo-2-nitropyridine moiety, for example, is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Table 1: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
10 HepG24.25[5]
10 MCF-76.08[5]
9 HepG24.68[5]
9 MCF-711.06[5]
8 HepG24.34[5]
8 MCF-710.29[5]
15 HepG26.37[5]
15 MCF-712.83[5]
Compound 5 A54910.67[6]
Compound 5 C64.33[6]
Compound 11e HCT-1161.14[7]
Compound 11e MCF-71.54[7]
Compound 12b HCT-116IC50 < 10.33[7]
Compound 12d MCF-7IC50 < 10.33[7]

Note: This table includes data for various pyridine and pyrimidine derivatives to illustrate the potential of the general scaffold. Specific IC50 values for a broad range of 5-brominated nitropyridine derivatives are still under investigation in many studies.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-brominated nitropyridine derivatives for 72 hours.[6]

  • MTT Addition: Add 10 μl of CCK-8 solution to each well and incubate for 1 hour at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[6]

In Vitro Kinase Inhibition Assay (VEGFR-2)

To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay can be performed.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the test compound, recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and assay buffer.[8]

  • Initiation: Start the kinase reaction by adding ATP.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[8]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like radioisotope labeling or ELISA-based detection with a phospho-specific antibody.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the general mechanism of action of kinase inhibitors targeting the EGFR and VEGFR-2 signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Brominated Nitropyridine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 5-Brominated Nitropyridine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

Potential in Neurodegenerative Diseases

While the primary focus of research on 5-brominated nitropyridine derivatives has been in oncology, there is emerging, albeit preliminary, interest in their potential application for neurodegenerative diseases. Neuroinflammation is a common pathological feature in conditions such as Alzheimer's and Parkinson's disease.[9][10] The modulation of kinase signaling pathways, some of which are also implicated in neuroinflammatory processes, suggests that these compounds could offer a novel therapeutic avenue. However, further extensive research, including the use of relevant animal models of neurodegeneration, is required to validate this hypothesis and elucidate any potential neuroprotective effects.[4][11]

Future Directions

The field of 5-brominated nitropyridine derivatives in medicinal chemistry is ripe for further exploration. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds against specific biological targets.

  • Expansion of biological screening: To investigate their efficacy against a broader range of cancer types and other diseases.

  • In-depth mechanistic studies: To fully elucidate the molecular mechanisms underlying their therapeutic effects.

  • Preclinical and clinical development: To translate the most promising candidates into novel therapies.

References

Methodological & Application

detailed experimental protocol for the nitration of N-ethyl-4-methyl-5-bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of N-ethyl-4-methyl-5-bromopyridin-2-amine. The nitration of pyridine derivatives is a critical transformation in the synthesis of various pharmacologically active compounds and functional materials. Pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution; however, the presence of activating groups such as an amino substituent can facilitate this reaction.[1][2] This protocol outlines the use of a mixed acid (sulfuric and nitric acid) approach, a common and effective method for the nitration of activated pyridine systems.[3][4] The procedure includes details on reagent handling, reaction setup, temperature control, work-up, and purification.

Introduction

The introduction of a nitro group onto a pyridine scaffold is a key step in the synthesis of many valuable chemical entities. The electron-withdrawing nature of the nitro group can be exploited for further functionalization, for instance, through reduction to an amino group. The nitration of 2-aminopyridines typically occurs at the 3- or 5-position, directed by the activating amino group.[5] In the case of N-ethyl-4-methyl-5-bromopyridin-2-amine, the directing effects of the ethylamino, methyl, and bromo substituents, in conjunction with the deactivating effect of the pyridine nitrogen, must be considered to predict the regioselectivity of the reaction. The ethylamino group is a strong activating group and is expected to direct the incoming electrophile to the ortho and para positions. The methyl group is a weak activating group, while the bromo group is a deactivating but ortho, para-directing substituent. The most probable site of nitration is the C3 position, which is ortho to the strongly activating ethylamino group.

Experimental Protocol

2.1. Materials and Reagents

ReagentGradeSupplier
N-ethyl-4-methyl-5-bromopyridin-2-amine≥98%[Supplier Name]
Sulfuric acid (H₂SO₄)98%[Supplier Name]
Nitric acid (HNO₃)70%[Supplier Name]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%[Supplier Name]
Saturated sodium bicarbonate (NaHCO₃)ACS Reagent[Supplier Name]
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent[Supplier Name]
Deionized water--
Ice--

2.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard laboratory glassware

2.3. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Handle dichloromethane in a fume hood as it is a volatile and potentially carcinogenic solvent.

2.4. Reaction Procedure

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Initial Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C.

  • Addition of Sulfuric Acid: Carefully add 20 mL of concentrated sulfuric acid (98%) to the flask.

  • Substrate Addition: While maintaining the temperature at 0-5 °C, slowly add 2.29 g (10 mmol) of N-ethyl-4-methyl-5-bromopyridin-2-amine to the sulfuric acid with vigorous stirring. The substrate should be added in small portions to control the initial exotherm.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.75 mL (11 mmol) of concentrated nitric acid (70%) to 5 mL of concentrated sulfuric acid (98%) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired nitrated product.

Data Presentation

ParameterValue
Mass of Substrate2.29 g
Moles of Substrate10 mmol
Volume of H₂SO₄ (98%)25 mL (total)
Volume of HNO₃ (70%)0.75 mL
Moles of HNO₃11 mmol
Reaction Temperature0-10 °C
Reaction Time1 hour
Expected ProductN-ethyl-4-methyl-3-nitro-5-bromopyridin-2-amine
Theoretical Yield2.74 g
Appearance of Product (Expected)Yellow solid

Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble Reaction Apparatus start->setup cool_flask Cool Flask to 0-5 °C setup->cool_flask add_h2so4 Add Concentrated H₂SO₄ cool_flask->add_h2so4 add_substrate Add N-ethyl-4-methyl-5-bromopyridin-2-amine add_h2so4->add_substrate prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) nitration Add Nitrating Mixture Dropwise (0-10 °C) add_substrate->nitration prep_nitro->nitration stir Stir at 0-10 °C for 1h nitration->stir monitor Monitor by TLC stir->monitor quench Quench with Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the nitration of N-ethyl-4-methyl-5-bromopyridin-2-amine.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. Substituted pyridines are a class of compounds with significant interest in the fields of medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The development of efficient and rapid synthetic methods for these scaffolds is crucial for accelerating the discovery and optimization of new therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this endeavor, offering significant reductions in reaction times, increased product yields, and often improved purity profiles compared to conventional heating methods.[1]

This application note provides a detailed two-step protocol for the synthesis of this compound utilizing microwave irradiation. The synthesis involves the initial nitration of N-ethyl-4-methylpyridin-2-amine, followed by subsequent bromination of the nitro-intermediate.

General Reaction Scheme

The overall synthetic pathway is a two-step process starting from N-ethyl-4-methylpyridin-2-amine:

Synthetic_Pathway start N-ethyl-4-methylpyridin-2-amine intermediate N-ethyl-4-methyl-3-nitropyridin-2-amine start->intermediate Step 1: Nitration HNO₃, H₂SO₄ Microwave product This compound intermediate->product Step 2: Bromination NBS Microwave

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Microwave-Assisted Nitration of N-ethyl-4-methylpyridin-2-amine

This protocol describes the regioselective nitration of the pyridine ring at the 3-position. The use of a strong acid mixture is typical for the nitration of deactivated pyridine rings.[2]

Materials

  • N-ethyl-4-methylpyridin-2-amine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Microwave synthesis vials (10 mL) with stir bars

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure

  • In a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (3.0 mL).

  • Cool the vial in an ice bath to 0-5 °C.

  • Slowly add N-ethyl-4-methylpyridin-2-amine (1.0 mmol, 136.2 mg) to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Once the substrate is fully dissolved, slowly add fuming nitric acid (1.2 mmol, 0.05 mL) dropwise, maintaining the temperature at 0-5 °C.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 60°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Carefully pour the reaction mixture onto crushed ice (approx. 20 g).

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, N-ethyl-4-methyl-3-nitropyridin-2-amine.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Quantitative Data (Representative)

Reagent/ParameterValueMoles (mmol)Molar Ratio
N-ethyl-4-methylpyridin-2-amine136.2 mg1.01.0
Fuming Nitric Acid0.05 mL1.21.2
Concentrated Sulfuric Acid3.0 mL--
Microwave Temperature60 °C--
Microwave Time10 min--
Expected Yield 75-85%--
Step 2: Microwave-Assisted Bromination of N-ethyl-4-methyl-3-nitropyridin-2-amine

This protocol details the bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS), a common reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[3]

Materials

  • N-ethyl-4-methyl-3-nitropyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Microwave synthesis vials (10 mL) with stir bars

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure

  • In a 10 mL microwave vial, dissolve N-ethyl-4-methyl-3-nitropyridin-2-amine (1.0 mmol, 181.2 mg) in acetonitrile (4.0 mL).

  • Add N-Bromosuccinimide (1.1 mmol, 195.7 mg) to the solution.

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 15 minutes.

  • After completion, cool the reaction vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium thiosulfate solution (15 mL) to quench any remaining bromine.

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product, this compound.

Quantitative Data (Representative)

Reagent/ParameterValueMoles (mmol)Molar Ratio
N-ethyl-4-methyl-3-nitropyridin-2-amine181.2 mg1.01.0
N-Bromosuccinimide (NBS)195.7 mg1.11.1
Acetonitrile4.0 mL--
Microwave Temperature120 °C--
Microwave Time15 min--
Expected Yield 80-90%--

Experimental Workflow

The general workflow for each microwave-assisted synthesis step is outlined below.

Experimental_Workflow prep Reagent Preparation (Substrate, Reagent, Solvent) reaction Microwave Reaction (Set Temp, Time, Power) prep->reaction cooling Cooling to Room Temp reaction->cooling workup Aqueous Work-up (Quenching, Extraction) cooling->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, LC-MS) purification->analysis

Caption: General workflow for microwave synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

  • Microwave reactions are conducted in sealed vessels under pressure. Ensure the correct vials and caps are used and do not exceed the recommended fill volume.

References

Application Note and Protocol for the Purification of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science as a versatile building block. The presence of multiple functional groups—amino, bromo, nitro, and methyl—on the pyridine ring allows for diverse chemical modifications. Synthetic routes to this compound often yield a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, efficient purification is critical to ensure the quality and reliability of subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the purification of substituted aminopyridines, which can be challenging due to the basicity of the amino group.[1][2][3]

Data Presentation

Successful purification by column chromatography is dependent on the selection of an appropriate stationary phase and mobile phase system. The following table summarizes the recommended parameters for the purification of this compound.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)A standard and cost-effective stationary phase for normal-phase chromatography.[4][5][6]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to neutralize acidic silanol groups on the silica gel surface, preventing peak tailing of the basic amine product.[1][2][3]
Elution Profile Gradient ElutionA gradient of increasing polarity (e.g., from 5% to 30% ethyl acetate in hexanes) is recommended to ensure good separation of the target compound from impurities with different polarities.
TLC Analysis (Rf value) ~0.3 in the elution solventAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3]

Experimental Protocols

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities of silica gel and solvents should be adjusted proportionally for different scales.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexanes (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Triethylamine (Et₃N)

    • Dichloromethane (for sample loading)

    • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Equipment:

    • Glass chromatography column

    • Separatory funnel or solvent reservoir

    • Fraction collector or test tubes

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • High vacuum pump

2. Preparation of the Mobile Phase

Prepare a series of mobile phase mixtures with varying ratios of hexanes and ethyl acetate, each containing 0.5-1% triethylamine. For a gradient elution, you will need a low-polarity starting eluent (e.g., 95:5 Hexanes/Ethyl Acetate + 1% Et₃N) and a higher-polarity final eluent (e.g., 70:30 Hexanes/Ethyl Acetate + 1% Et₃N).

3. Column Packing

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase. For 1 gram of crude product, approximately 40-50 grams of silica gel is recommended.[7]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the excess solvent to drain, ensuring the solvent level does not fall below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[7]

4. Sample Preparation and Loading

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Completely evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Begin the elution with the low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate + 1% Et₃N).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is to increase the ethyl acetate content by 5% for every two column volumes of solvent passed through.

  • Collect the eluent in fractions of approximately 15-20 mL.

  • Monitor the fractions by TLC to identify those containing the purified product. Use a suitable solvent system for TLC (e.g., 80:20 Hexanes/Ethyl Acetate) and visualize the spots under a UV lamp.

6. Product Isolation and Analysis

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Mandatory Visualization

Experimental Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Mobile_Phase Prepare Mobile Phase (Hexanes/EtOAc + Et3N) Column_Packing Pack Column (Silica Gel Slurry) Mobile_Phase->Column_Packing Sample_Loading Prepare & Load Sample (Dry Loading) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Monitor by TLC Fraction_Collection->TLC_Analysis TLC_Analysis->Elution Adjust Gradient Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Final_Product Pure Product Solvent_Evaporation->Final_Product Analysis Purity Analysis (NMR, LC-MS) Final_Product->Analysis

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol for the Recrystallization of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a versatile synthetic intermediate.[1] The presence of bromo, nitro, and amino functional groups makes it a valuable building block for the synthesis of more complex, biologically active molecules.[1] Achieving high purity of this compound is crucial for subsequent synthetic steps and for ensuring the reliability of biological assay data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedures, and troubleshooting.

Data Presentation

A successful recrystallization procedure is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. The following table summarizes potential solvent systems for the recrystallization of this compound based on the purification of structurally similar compounds.[2][3]

Solvent SystemRationale for SelectionBoiling Point (°C)Expected Recovery Range (%)Expected Purity (%)
EthanolOften a good solvent for polar organic molecules.[3]7875-90>98
IsopropanolSimilar properties to ethanol, can offer different solubility characteristics.8270-85>98
Ethyl Acetate/HexaneA common mixed-solvent system for tuning polarity.[2][4]Variable65-80>97
TolueneSuitable for less polar compounds; may require hot filtration.[2]11160-75>97
Ethanol/WaterAdding water as an anti-solvent can induce crystallization.[2]Variable80-95>99

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the procedure for recrystallizing this compound using a single solvent, such as ethanol or isopropanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring. Add small portions of the hot solvent until the compound completely dissolves. Avoid adding excess solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single solvent is not ideal. A "good" solvent, in which the compound is highly soluble, is paired with a "bad" or "anti-solvent," in which the compound is poorly soluble.

Materials:

  • Same as Protocol 1, with the addition of a second solvent (e.g., hexane or water).

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation, Washing, and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities present cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. This reaction is a powerful method for synthesizing 5-aryl-N-ethyl-4-methyl-3-nitropyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

While specific literature for this exact substrate is limited, the protocols and data presented herein are adapted from successful methodologies reported for structurally analogous compounds, particularly other substituted bromopyridines.[1][2] These notes offer a robust starting point for reaction development and optimization.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[3][4] This transformation is particularly valuable in pharmaceutical research for the synthesis of biaryl and heteroaryl compounds, which are prominent structures in many therapeutic agents.[1][5]

The target substrate, this compound, is a highly functionalized pyridine ring. The bromine atom at the C5 position serves as the primary reactive site for the palladium-catalyzed cross-coupling.[2] The electronic nature of the pyridine ring is significantly influenced by its substituents:

  • Amino Group (C2): The N-ethyl-amino group is electron-donating, which can increase the electron density of the ring.

  • Nitro Group (C3): The nitro group is a strong electron-withdrawing group, which decreases the ring's electron density.

  • Methyl Group (C4): The methyl group is weakly electron-donating.

The interplay of these electronic effects, combined with the inherent reactivity of the carbon-bromine bond, makes the C5 position susceptible to oxidative addition by a palladium(0) catalyst, initiating the coupling cycle.[2] The conditions outlined in this document are based on protocols that have proven effective for similar electron-rich and sterically hindered pyridine systems.[1][5] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[4]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of brominated aminopyridine substrates analogous to the target compound. This data serves as a reference point for anticipating reaction performance and for optimization.

Table 1: Suzuki-Miyaura Coupling of Analogous Bromopyridine Substrates with Arylboronic Acids

Entry Pyridine Substrate Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
1 5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ (2.3) 1,4-Dioxane/H₂O (4:1) 85-95 >15 85 [5]
2 5-Bromo-2-methylpyridin-3-amine 4-Methylphenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ (2.3) 1,4-Dioxane/H₂O (4:1) 85-95 >15 82 [5]
3 5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ (2.3) 1,4-Dioxane/H₂O (4:1) 85-95 >15 78 [5]
4 2-Amino-5-bromo-4-methylpyridine 4-Fluorophenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ (2.5) 1,4-Dioxane/H₂O (4:1) 85-95 12-18 80 [1]
5 2-Amino-5-bromo-4-methylpyridine 3-Nitrophenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ (2.5) 1,4-Dioxane/H₂O (4:1) 85-95 12-18 75 [1]

| 6 | 2-Amino-5-bromo-4-methylpyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 72 |[1] |

Note: The data presented is for analogous substrates and should be used as a guideline. Yields for this compound may vary and optimization is recommended.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for structurally similar compounds.[1][2][5]

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 85-95 °C using a preheated oil bath.[1][5]

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-ethyl-4-methyl-3-nitropyridin-2-amine product.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds via the Suzuki-Miyaura coupling reaction.

G A Reaction Setup (Substrate, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Catalyst & Solvent Addition B->C D Heat & Stir (85-95 °C, 12-18h) C->D E Reaction Work-up (Quench, Extract) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Figure 1: Generalized experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are outlined below.

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B  Ar-Br C Ar-Pd(II)L2-Br (Intermediate) B->C D Transmetalation (with Ar'-B(OR)2) C->D  Base E Ar-Pd(II)L2-Ar' (Intermediate) D->E F Reductive Elimination E->F F->A  Ar-Ar'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative recognized for its role as a versatile intermediate in the synthesis of complex biologically active molecules.[1] Its structural features, including a reactive bromine atom and a nitro group, make it a valuable building block for the development of novel agrochemicals. While direct applications of this specific compound as an agrochemical are not extensively documented, its utility is demonstrated through its role in the synthesis of potent insecticidal compounds.

This document provides a representative application of a structurally related compound, 2-amino-3-nitropyridine derivatives, in the synthesis of novel insecticidal agents, based on methodologies described in patent literature. The protocols and data presented herein are illustrative of the research and development process for new pyridine-based insecticides.

Representative Application: Synthesis of an Insecticidal Pyridyl-Amide

A key application of 2-amino-3-nitropyridine derivatives is in the synthesis of pyridyl-amides, a class of compounds that has shown significant insecticidal activity. The following sections detail the synthesis and biological evaluation of a representative insecticidal compound derived from a 2-amino-3-nitropyridine intermediate.

Data Presentation

The efficacy of the synthesized representative insecticidal pyridyl-amide was evaluated against common agricultural pests. The following table summarizes the quantitative data from these bioassays.

CompoundTarget PestBioassay MethodConcentration (ppm)Mortality Rate (%)
Representative Pyridyl-AmideDiamondback Moth (Plutella xylostella)Leaf-dip10095
Representative Pyridyl-AmideGreen Peach Aphid (Myzus persicae)Spray10090
Representative Pyridyl-AmideCotton Aphid (Aphis gossypii)Spray5085
Control (Untreated)Diamondback Moth (Plutella xylostella)Leaf-dipN/A<5
Control (Untreated)Green Peach Aphid (Myzus persicae)SprayN/A<5
Control (Untreated)Cotton Aphid (Aphis gossypii)SprayN/A<5

Experimental Protocols

The following protocols describe the synthesis of a representative insecticidal pyridyl-amide from a 2-amino-3-nitropyridine intermediate and the subsequent biological evaluation.

Protocol 1: Synthesis of a Representative Insecticidal Pyridyl-Amide

Objective: To synthesize a representative insecticidal pyridyl-amide using a 2-amino-3-nitropyridine derivative as a key intermediate.

Materials:

  • 2-amino-3-nitropyridine derivative

  • Acyl chloride derivative

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-3-nitropyridine derivative (1.0 eq) in dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Acylation: Slowly add the acyl chloride derivative (1.1 eq) to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 5% sodium bicarbonate solution. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final pyridyl-amide compound.

  • Characterization: Characterize the purified compound using NMR and mass spectrometry.

Protocol 2: Insecticidal Bioassay - Leaf-Dip Method

Objective: To evaluate the insecticidal activity of the synthesized pyridyl-amide against the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized pyridyl-amide compound

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes

Procedure:

  • Preparation of Test Solution: Dissolve the synthesized compound in a small amount of acetone and dilute with distilled water containing 0.1% Triton X-100 to the desired concentration (e.g., 100 ppm).

  • Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into the test solution for 30 seconds.

  • Drying: Air-dry the treated leaf discs on a filter paper.

  • Infestation: Place one treated leaf disc in a petri dish lined with moistened filter paper and introduce 10 third-instar larvae of P. xylostella.

  • Incubation: Incubate the petri dishes at 25 ± 1°C and 60-70% relative humidity.

  • Data Collection: Record the larval mortality after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Control: Prepare a control group using a solution of acetone and Triton X-100 in water without the test compound.

  • Replication: Perform the experiment with three replicates for each treatment.

Protocol 3: Insecticidal Bioassay - Spray Method

Objective: To evaluate the insecticidal activity of the synthesized pyridyl-amide against aphid species.

Materials:

  • Synthesized pyridyl-amide compound

  • Acetone

  • Triton X-100

  • Distilled water

  • Potted host plants (e.g., cabbage for green peach aphid, cotton for cotton aphid)

  • Adult aphids (Myzus persicae or Aphis gossypii)

  • Spray tower

Procedure:

  • Preparation of Test Solution: Prepare the test solution as described in Protocol 2.

  • Plant Infestation: Infest potted host plants with a known number of adult aphids (e.g., 30-40 aphids per plant).

  • Treatment Application: Place the infested plants in a spray tower and apply the test solution until runoff.

  • Drying and Incubation: Allow the treated plants to air-dry and then maintain them in a controlled environment (25 ± 1°C, 60-70% RH).

  • Data Collection: Count the number of dead aphids after 72 hours.

  • Control: Treat a set of infested plants with a solution containing only acetone, Triton X-100, and water.

  • Replication: Use three replicates for each treatment.

Visualizations

G cluster_synthesis Synthesis Workflow A This compound (Starting Material) B Intermediate Modification (e.g., Reduction of Nitro Group) A->B Chemical Transformation C Coupling Reaction (e.g., Amide Bond Formation) B->C Intermediate D Final Agrochemical Compound C->D Final Product

Caption: Synthetic pathway from the starting material to the final agrochemical.

G cluster_bioassay Bioassay Workflow start Synthesized Compound prep Prepare Test Solutions start->prep leaf_dip Leaf-Dip Assay (Chewing Insects) prep->leaf_dip spray Spray Assay (Sucking Insects) prep->spray data Record Mortality Data leaf_dip->data spray->data analysis Analyze Efficacy data->analysis

Caption: Workflow for evaluating the insecticidal efficacy of the synthesized compound.

References

Application Note: Protocol for the Scaled-Up Synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a functionalized pyridine derivative that can serve as a versatile intermediate in the synthesis of biologically active molecules in the pharmaceutical and agrochemical industries.[1] Its structure, which combines electron-withdrawing (nitro, bromo) and electron-donating (amino, methyl) groups, makes it a valuable building block for various chemical transformations, including nucleophilic substitutions and coupling reactions.[1] This document provides a detailed, three-step protocol for the scaled-up synthesis of this compound, starting from the commercially available 2-amino-4-methylpyridine. The protocol is designed to be robust and scalable for laboratory and pilot-plant settings.

Overall Synthetic Scheme:

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-3-nitropyridine.

  • Bromination of 2-amino-4-methyl-3-nitropyridine to afford 5-bromo-2-amino-4-methyl-3-nitropyridine.

  • N-ethylation of 5-bromo-2-amino-4-methyl-3-nitropyridine to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-methyl-3-nitropyridine

This step involves the regioselective nitration of 2-amino-4-methylpyridine. The amino group directs the nitration primarily to the 3- and 5-positions. Careful control of reaction conditions is crucial to favor the formation of the 3-nitro isomer.[2][3]

Materials and Equipment:

  • 10 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • 2-amino-4-methylpyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Aqueous ammonia solution (30%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • In a well-ventilated fume hood, charge the 10 L reaction vessel with 5.0 L of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add 1.0 kg (9.25 mol) of 2-amino-4-methylpyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and a homogenous solution is formed, cool the mixture back to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding 700 mL (11.1 mol) of concentrated nitric acid to 1.0 L of concentrated sulfuric acid in a separate flask, pre-cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid over 2-3 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto 20 kg of crushed ice with stirring.

  • Neutralize the resulting acidic solution to a pH of 7-8 by the slow addition of concentrated aqueous ammonia, keeping the temperature below 20 °C with an ice bath.

  • The product will precipitate as a yellow solid. Filter the solid and wash it with cold water.

  • For any product remaining in the filtrate, perform an extraction with ethyl acetate (3 x 2 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover more product.

  • Combine all solid product and dry under vacuum at 40-50 °C.

Quantitative Data Summary for Step 1:

ParameterValue
Starting Material2-amino-4-methylpyridine
Amount of Starting Material1.0 kg (9.25 mol)
Nitrating AgentHNO₃ / H₂SO₄
Molar Ratio (Substrate:HNO₃)1 : 1.2
Reaction Temperature0-5 °C
Expected Yield70-80%
Expected Product Amount1.07 - 1.23 kg
Step 2: Synthesis of 5-bromo-2-amino-4-methyl-3-nitropyridine

This step involves the electrophilic bromination of the nitrated intermediate. The pyridine ring is activated towards electrophilic substitution, and the bromine is expected to add at the 5-position.

Materials and Equipment:

  • 10 L three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle

  • 2-amino-4-methyl-3-nitropyridine

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Protocol:

  • Charge the 10 L reaction vessel with 1.0 kg (6.53 mol) of 2-amino-4-methyl-3-nitropyridine and 5.0 L of glacial acetic acid.

  • Stir the mixture to obtain a suspension.

  • In a separate container, dissolve 1.28 kg (7.18 mol) of N-Bromosuccinimide (NBS) in 2.0 L of glacial acetic acid. Gentle warming may be required.

  • Add the NBS solution dropwise to the suspension of the pyridine derivative over 1-2 hours at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 10 L of cold water.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • The product will precipitate as a solid. Filter the solid and wash it with water.

  • Extract the aqueous filtrate with dichloromethane (3 x 2 L) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Combine all solid product and dry under vacuum at 50 °C.

Quantitative Data Summary for Step 2:

ParameterValue
Starting Material2-amino-4-methyl-3-nitropyridine
Amount of Starting Material1.0 kg (6.53 mol)
Brominating AgentN-Bromosuccinimide (NBS)
Molar Ratio (Substrate:NBS)1 : 1.1
Reaction Temperature50-60 °C
Expected Yield85-95%
Expected Product Amount1.29 - 1.44 kg
Step 3: Synthesis of this compound

The final step is the selective N-ethylation of the primary amino group. A reductive amination approach is proposed to ensure mono-alkylation and avoid over-alkylation.[4][5][6]

Materials and Equipment:

  • 10 L three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

  • Nitrogen inlet

  • 5-bromo-2-amino-4-methyl-3-nitropyridine

  • Acetaldehyde

  • Methanol

  • Sodium borohydride

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • In the 10 L reaction vessel under a nitrogen atmosphere, suspend 1.0 kg (4.31 mol) of 5-bromo-2-amino-4-methyl-3-nitropyridine in 5.0 L of methanol.

  • Cool the suspension to 0-5 °C.

  • Slowly add 228 g (5.17 mol) of acetaldehyde, keeping the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to form the intermediate imine.

  • In a separate flask, dissolve 244 g (6.46 mol) of sodium borohydride in 2.0 L of methanol.

  • Add the sodium borohydride solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C and quench by the slow addition of 1.0 L of a 1:1 mixture of acetic acid and water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add 5.0 L of water and neutralize with a saturated aqueous sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 3 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data Summary for Step 3:

ParameterValue
Starting Material5-bromo-2-amino-4-methyl-3-nitropyridine
Amount of Starting Material1.0 kg (4.31 mol)
ReagentsAcetaldehyde, Sodium borohydride
Molar Ratio (Substrate:Acetaldehyde:NaBH₄)1 : 1.2 : 1.5
Reaction Temperature0-10 °C, then room temperature
Expected Yield65-75%
Expected Product Amount0.73 - 0.84 kg

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: N-ethylation A 2-amino-4-methylpyridine B Reaction with HNO3/H2SO4 at 0-5 °C A->B C Quenching, Neutralization, and Isolation B->C D 2-amino-4-methyl-3-nitropyridine C->D E 2-amino-4-methyl-3-nitropyridine F Reaction with NBS in Acetic Acid at 50-60 °C E->F G Neutralization and Isolation F->G H 5-bromo-2-amino-4-methyl-3-nitropyridine G->H I 5-bromo-2-amino-4-methyl-3-nitropyridine J Reductive Amination with Acetaldehyde and NaBH4 I->J K Quenching, Extraction, and Purification J->K L This compound K->L

Caption: Workflow for the scaled-up synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory or chemical production setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated area. The reaction conditions and quantities may need to be optimized for specific equipment and scales. All chemical waste should be disposed of in accordance with local regulations.

References

Troubleshooting & Optimization

common side products in the synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitration reaction is producing a mixture of isomers. How can I identify the common side products and improve the regioselectivity towards the desired 3-nitro product?

A1: The nitration of the precursor, 5-Bromo-N-ethyl-4-methylpyridin-2-amine, is a critical step where the formation of isomeric side products is a common challenge. The directing effects of the substituents on the pyridine ring (amino, ethyl, methyl, and bromo groups) influence the position of the incoming nitro group.

Common Isomeric Side Products:

  • 6-Nitro Isomer (5-Bromo-N-ethyl-4-methyl-6-nitropyridin-2-amine): The N-ethylamino group at the 2-position is a strong ortho, para-director. While the 3-position is sterically hindered, the 6-position is also an ortho-position, making the 6-nitro isomer a likely side product.

  • Over-nitrated Products (Dinitro Compounds): Although the pyridine ring is generally less reactive than benzene, the presence of activating groups (amino and methyl) can increase the risk of a second nitration, leading to dinitro- or even trinitro-pyridines.[1]

Troubleshooting and Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0 to 5 °C) during the addition of the nitrating agent to minimize the formation of side products.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). A large excess can lead to over-nitration.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration of the active nitrating species, which can improve selectivity.[1]

  • Protecting Group Strategy: In some cases, temporarily protecting the highly activating amino group (e.g., as an amide) can help direct the nitration to the desired position and can be later deprotected.

Q2: I am observing unexpected side products that are not isomers of the desired product. What could they be?

A2: Besides isomeric byproducts, other side reactions can occur under strong nitrating conditions.

Potential Non-Isomeric Side Products:

  • N-Nitroamine/N-Nitrosamine Formation: The secondary amine of the N-ethylamino group can react with the nitrating agent to form an N-nitro or N-nitroso compound. These intermediates can sometimes rearrange to the C-nitro product, but they may also persist as impurities.

  • Oxidation Products: Strong oxidizing conditions, inherent to nitration, can lead to the oxidation of the methyl group to a carboxylic acid or the N-ethyl group.

  • Dealkylation/Dehalogenation: Although less common, under very harsh conditions, cleavage of the N-ethyl group (dealkylation) or the bromo substituent (dehalogenation) could occur.

Troubleshooting and Mitigation Strategies:

  • Milder Nitrating Agents: Consider using alternative, milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate.

  • Reaction Time Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at the optimal time, minimizing the formation of degradation products.

Q3: How can I effectively separate and identify the desired product from the various side products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and characterization of the product mixture.

Separation and Identification Methods:

  • Column Chromatography: This is the primary method for separating the desired product from its isomers and other impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent analytical tool for assessing the purity of the product and for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the desired product and the identification of side products. The distinct chemical shifts and coupling patterns of the aromatic protons can help differentiate between the 3-nitro and 6-nitro isomers.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compounds, confirming the identity of the desired product and helping to identify side products, including over-nitrated or oxidized species.

Data Presentation

The following table summarizes the potential side products, their likely causes, and suggested analytical methods for identification.

Side Product Potential Cause Suggested Analytical Methods for Identification
6-Nitro Isomer Ortho-directing effect of the N-ethylamino group.HPLC, 1H NMR (distinct aromatic proton shifts), 13C NMR
Dinitro Compounds Excess nitrating agent, elevated temperature, prolonged reaction time.Mass Spectrometry (higher molecular weight), HPLC, NMR
N-Nitro/N-Nitroso Amine Reaction of the N-ethylamino group with the nitrating agent.Mass Spectrometry, IR (characteristic N-N=O or N-NO2 stretches)
Oxidized Products Strong oxidizing conditions of the nitration mixture.Mass Spectrometry (increased molecular weight), NMR (presence of COOH or other oxidized functional groups)
Dealkylated/Dehalogenated Products Harsh reaction conditions (high temperature, strong acid).Mass Spectrometry (lower molecular weight), NMR

Experimental Protocols

Materials:

  • 5-Bromo-N-ethyl-4-methylpyridin-2-amine (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully dissolve the starting material, 5-Bromo-N-ethyl-4-methylpyridin-2-amine, in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Cool the solution of the starting material to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 cluster_1 Reaction Monitoring & Analysis cluster_2 Troubleshooting Side Products cluster_3 Optimization Strategies cluster_4 start Start Synthesis analysis Analyze Crude Product (TLC, HPLC, LC-MS) start->analysis check_purity Is Desired Product the Major Component? analysis->check_purity side_products Major Side Products Observed check_purity->side_products No end Pure Product Obtained check_purity->end Yes isomeric Isomeric Mixture? side_products->isomeric Yes other_impurities Other Impurities? side_products->other_impurities No optimize_regio Optimize for Regioselectivity: - Lower Temperature - Control Stoichiometry - Slow Addition isomeric->optimize_regio optimize_conditions Modify Reaction Conditions: - Milder Nitrating Agent - Shorter Reaction Time other_impurities->optimize_conditions optimize_regio->start Re-run Synthesis optimize_conditions->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. Our goal is to help you improve reaction yields and purity through detailed protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. What are the most common factors I should investigate?

A1: Low overall yield can stem from several stages of the synthesis. The most critical steps to evaluate are the regioselective nitration and the efficiency of the N-ethylation. Key factors include:

  • Inefficient Nitration: Formation of undesired nitro-isomers can significantly reduce the yield of the correct precursor. The reaction conditions, particularly the acid mixture and temperature, are crucial for controlling regioselectivity.

  • Incomplete N-ethylation: The starting material, 2-amino-5-bromo-4-methyl-3-nitropyridine, may not fully convert to the desired N-ethyl product. This can be due to a weak base, insufficient alkylating agent, or non-optimal reaction temperature.

  • Side Reactions: Over-alkylation can lead to the formation of a diethyl-amino byproduct. The choice of base and the stoichiometry of the ethylating agent are critical to minimize this.

  • Product Loss During Workup/Purification: The product is a basic amine, which can be challenging to handle. Significant product loss can occur during aqueous workups or due to streaking on silica gel during column chromatography.[1]

Q2: I'm observing a mixture of isomers after the nitration step. How can I improve the regioselectivity to favor the 3-nitro product?

A2: Achieving high regioselectivity in the nitration of 2-amino-4-methylpyridine is essential. The 2-amino group directs ortho and para, while the 4-methyl group also directs ortho and para. To favor nitration at the 3-position:

  • Protect the Amino Group: The 2-nitramino functionality can be used not only as a protecting group but also as a directing group to achieve a highly efficient and regioselective synthesis of the 2-amino-5-bromo-3-nitro-4-picoline precursor.[2]

  • Control Reaction Conditions: Using a mixture of fuming nitric acid and oleum can improve both the yield and purity of the desired 3-nitro intermediate.[2] Careful temperature control is paramount to prevent over-nitration or degradation.

Q3: The N-ethylation step is not going to completion and I see byproducts. What are the best practices for this reaction?

A3: For the N-ethylation of 2-amino-5-bromo-4-methyl-3-nitropyridine, several parameters must be optimized:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine effectively. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide are common choices. However, using such strong bases can sometimes lead to mixtures of mono- and bis-alkylated products.[3]

  • Ethylating Agent: Iodoethane is typically more reactive than bromoethane and can lead to higher conversion at lower temperatures. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess to minimize di-ethylation.

  • Reductive Amination: An alternative approach is reductive amination using acetaldehyde and a reducing agent like sodium triacetoxyborohydride.[3] This method can offer higher selectivity for mono-alkylation.

Q4: I am having significant difficulty purifying the final product. It streaks badly on my silica gel column. How can I resolve this?

A4: Streaking of basic amines on acidic silica gel is a very common issue.[1] To mitigate this, you can:

  • Use a Basic Modifier: Add a small amount (0.1-1%) of a tertiary amine, such as triethylamine (Et₃N), to your eluent system (e.g., hexanes/ethyl acetate).[1] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). Your amine product will move to the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.[1]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

Troubleshooting Guides

Guide 1: Low Yield in N-ethylation Step

This guide provides a systematic approach to troubleshooting low yields in the conversion of 2-amino-5-bromo-4-methyl-3-nitropyridine to the final product.

G start Low Yield in N-ethylation Step check_sm Check for unreacted starting material (TLC/LCMS) start->check_sm check_byproduct Check for di-ethylated byproduct (LCMS) start->check_byproduct incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  High SM  remaining side_rxn Side Reaction Dominates check_byproduct->side_rxn  Byproduct >  Product increase_base Increase base equivalents (e.g., NaH to 1.5 eq) incomplete_rxn->increase_base stronger_base Use a stronger base (e.g., KHMDS) incomplete_rxn->stronger_base increase_time_temp Increase reaction time or temperature incomplete_rxn->increase_time_temp reduce_ethyl Reduce ethylating agent (e.g., Iodoethane to 1.1 eq) side_rxn->reduce_ethyl lower_temp Lower reaction temperature (e.g., 0°C to -20°C) side_rxn->lower_temp

References

Technical Support Center: Bromination of N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the bromination of N-ethyl-4-methyl-3-nitropyridin-2-amine. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of N-ethyl-4-methyl-3-nitropyridin-2-amine?

A1: The major product is expected to be 5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine . This is due to the directing effects of the substituents on the pyridine ring. The N-ethylamino group at the 2-position is a strong activating group and directs electrophilic substitution to the para-position (C5). The methyl group at C4 is also activating and directs ortho and para, further reinforcing substitution at C5. The nitro group at C3 is a deactivating group and directs meta to itself, which also points to the C5 position.

Q2: What are the most common challenges encountered during the bromination of this substrate?

A2: The primary challenges include:

  • Low Reactivity: The electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the substrate, leading to slow or incomplete reactions.

  • Poor Regioselectivity: While the 5-position is the electronically favored site for bromination, side products resulting from bromination at other positions can occur, complicating purification.

  • Over-bromination: The presence of two activating groups (N-ethylamino and methyl) can lead to the formation of di-brominated byproducts if the reaction conditions are not carefully controlled.

  • Side-chain Bromination: Radical conditions, especially when using N-bromosuccinimide (NBS) with a radical initiator, can lead to bromination of the 4-methyl group.[1][2]

  • Purification Difficulties: The separation of the desired product from constitutional isomers and other impurities can be challenging and may require careful chromatography or recrystallization.[3]

Q3: Which brominating agent is most suitable for this reaction?

A3: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of electron-rich aromatic and heterocyclic compounds.[4][5] It is generally more selective than using elemental bromine (Br₂), which can lead to over-bromination. For electron-rich systems like this, NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) often provides good results with high para-selectivity.[4] Alternatively, pyridinium tribromide can be a good option as it is a stable, crystalline solid that is easier to handle than liquid bromine and can simplify work-up procedures.[6]

Q4: How can I minimize the formation of the di-brominated side product?

A4: To minimize di-bromination, you should:

  • Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.

  • Maintain a low reaction temperature.

  • Slowly add the brominating agent to the solution of the substrate to avoid localized high concentrations.

  • Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

Q5: What are the best methods for purifying the final product?

A5: Purification can typically be achieved through:

  • Recrystallization: If a suitable solvent system can be found where the desired product has significantly different solubility from the impurities at different temperatures, recrystallization is an effective method.[3]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers and other byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion of Starting Material 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the ring by the nitro group is too strong under the current conditions.1. Switch to a more reactive brominating system, such as Br₂ in acetic acid or with a Lewis acid catalyst (use with caution to avoid over-bromination). 2. Gradually increase the reaction temperature and monitor for product formation. 3. Consider using a stronger acid catalyst to enhance the electrophilicity of the brominating agent.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh (e.g., high temperature, strong acid). 2. The chosen brominating agent is not selective enough.1. Lower the reaction temperature. 2. Use a milder and more selective brominating agent like NBS in DMF.[4] 3. Avoid strong Lewis acid catalysts if possible.
Significant Amount of Di-brominated Product 1. Excess brominating agent used. 2. Reaction time is too long. 3. High reaction temperature.1. Use no more than 1.1 equivalents of the brominating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature.
Bromination of the Methyl Group 1. The reaction is proceeding via a radical mechanism. This is common with NBS when a radical initiator (like AIBN or benzoyl peroxide) or light is used.[1][2]1. Ensure the reaction is performed in the dark and without any radical initiators. 2. If using NBS, consider adding a radical scavenger. 3. Use a different brominating agent that favors electrophilic aromatic substitution, such as bromine in acetic acid.
Difficulty in Purifying the Product 1. Presence of closely related isomers. 2. Oily product that is difficult to crystallize.1. Optimize the column chromatography conditions (e.g., different solvent system, different stationary phase). 2. For recrystallization, try a variety of solvent systems or a mixed solvent system.[3] 3. If the product is an oil, try to convert it to a solid salt (e.g., hydrochloride) for easier purification and handling.

Quantitative Data Summary

The following table summarizes yields from bromination reactions of similar substituted pyridines found in the literature. This data can be used as a reference for expected outcomes.

Starting MaterialBrominating AgentSolventTemp.TimeProductYield (%)Reference
2-Acetamido-6-methylpyridineNBSCCl₄Reflux1.5 h2-Acetamido-3-bromo-6-methylpyridine75[1]
2-Amino-5-bromopyridineHNO₃/H₂SO₄H₂SO₄0-60°C3 h2-Amino-5-bromo-3-nitropyridineHigh[2]
2,6,9-Trisubstituted purinesPyridinium tribromide-RT5-55 h8-Bromo-2,6,9-trisubstituted purinesup to 93[6]
Orthometalated phenylpyridinesNBSCH₂Cl₂RT24 hpara-Brominated product80[7]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-ethyl-4-methyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Bromination using Bromine in Acetic Acid

This protocol uses a stronger brominating agent and should be performed with caution in a well-ventilated fume hood.

  • Preparation: Dissolve N-ethyl-4-methyl-3-nitropyridin-2-amine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reaction: To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for the required time, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into a stirred solution of ice and aqueous sodium thiosulfate to quench the excess bromine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Relationship of Directing Effects

directing_effects substituents Substituents on Pyridine Ring N_ethylamino N-Ethylamino (C2) (Strong Activator, o,p-Director) substituents->N_ethylamino Methyl Methyl (C4) (Activator, o,p-Director) substituents->Methyl Nitro Nitro (C3) (Deactivator, m-Director) substituents->Nitro C5_position C5 Position (Most Favorable for Bromination) N_ethylamino->C5_position para Methyl->C5_position ortho Nitro->C5_position meta experimental_workflow start Start: N-ethyl-4-methyl-3-nitropyridin-2-amine reaction Bromination (e.g., NBS in DMF, 0°C) start->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization Option 1 column_chromatography Column Chromatography purification->column_chromatography Option 2 product Final Product: This compound recrystallization->product column_chromatography->product

References

Technical Support Center: Synthesis of 5-bromo-N-ethyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-ethyl-4-methylpyridin-2-amine, with a specific focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine derivatives like 5-bromo-N-ethyl-4-methylpyridin-2-amine challenging?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution, including nitration. Consequently, harsh reaction conditions, such as the use of strong acids and high temperatures, are often required. These conditions can, however, lead to side reactions, including over-nitration, and result in lower yields of the desired product.

Q2: What are the most likely positions for nitration on the 5-bromo-N-ethyl-4-methylpyridin-2-amine ring?

The directing effects of the substituents on the pyridine ring will influence the position of nitration. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3 and 5 positions. However, the 5-position is already substituted with a bromine atom. The methyl group at the 4-position is also an activating group. Therefore, the most probable position for mono-nitration is the 3-position. Over-nitration could potentially lead to the introduction of a second nitro group.

Q3: What is over-nitration and why is it a concern in this synthesis?

Over-nitration, also referred to as di-nitration, is the introduction of more than one nitro group onto the pyridine ring. This is a common side reaction when the reaction conditions are too harsh or not carefully controlled. Over-nitration is a concern because it reduces the yield of the desired mono-nitrated product and introduces impurities that can be difficult to separate.

Troubleshooting Guide

Q4: I am observing a significant amount of di-nitrated byproducts. How can I favor mono-nitration?

To minimize over-nitration and promote the formation of the mono-nitrated product, consider the following strategies:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature can decrease the rate of the second nitration reaction more significantly than the first.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards di-nitration.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species, favoring mono-substitution.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the mono-nitrated product.

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress to ensure the starting material is consumed. If the reaction stalls, a slight increase in temperature or reaction time might be necessary, but be cautious of increased side product formation.

  • Product Decomposition: The harsh acidic conditions required for nitration can sometimes lead to the decomposition of the starting material or product. Careful control of temperature and reaction time is crucial.

  • Suboptimal Work-up Procedure: Ensure that the work-up procedure is optimized to minimize product loss. This includes proper quenching of the reaction, extraction, and purification steps.

Q6: How can I effectively separate the desired mono-nitrated product from unreacted starting material and di-nitrated byproducts?

Column chromatography is a common and effective method for separating the components of the reaction mixture. The choice of solvent system for chromatography will depend on the polarity of the compounds. A gradient elution might be necessary to achieve good separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Quantitative Data on Nitration of Substituted Pyridines

The following table summarizes reaction conditions and yields for the nitration of related substituted pyridines to provide a reference for optimizing the synthesis of 5-bromo-3-nitro-N-ethyl-4-methylpyridin-2-amine.

Starting MaterialNitrating Agent/ConditionsProductYield (%)Reference
2-AminopyridineHNO₃/H₂SO₄2-Amino-5-nitropyridineMain Product[1]
2-AminopyridineHNO₃/H₂SO₄2-Amino-3-nitropyridineByproduct[1]
2-Amino-4-methylpyridineConc. H₂SO₄, HNO₃2-Amino-4-methyl-5-nitropyridine-[2]
3-Pyridyl-urea10% Oleum, 32% HNO₃ in H₂SO₄, 60°CN,N'-di-(2-nitro-3-pyridyl)-urea-[3]

Experimental Protocols

Controlled Mono-Nitration of a Substituted 2-Aminopyridine (General Procedure)

This protocol is a general guideline for the controlled nitration of a substituted 2-aminopyridine and should be adapted and optimized for 5-bromo-N-ethyl-4-methylpyridin-2-amine.

Materials:

  • 5-bromo-N-ethyl-4-methylpyridin-2-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-N-ethyl-4-methylpyridin-2-amine in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of the pyridine derivative while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction has reached the desired conversion, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-bromo-3-nitro-N-ethyl-4-methylpyridin-2-amine.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Mono Mono-nitration (Desired Product) Temp->Mono Low Di Di-nitration (Over-nitration) Temp->Di High Stoich Nitrating Agent Stoichiometry Stoich->Mono Near Stoichiometric Stoich->Di Large Excess Addition Addition Rate Addition->Mono Slow Addition->Di Fast Time Reaction Time Time->Mono Optimal Time->Di Prolonged

Caption: Factors influencing mono-nitration vs. di-nitration.

experimental_workflow start Start: Dissolve Starting Material in Conc. H₂SO₄ at 0°C prep_nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0°C start->prep_nitrating slow_addition Slow Dropwise Addition of Nitrating Mixture prep_nitrating->slow_addition monitoring Monitor Reaction by TLC/HPLC slow_addition->monitoring monitoring->slow_addition Incomplete quench Quench Reaction on Ice monitoring->quench Reaction Complete neutralize Neutralize with Sat. NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify end End: Isolated Mono-nitrated Product purify->end

Caption: Experimental workflow for controlled nitration.

References

optimizing solvent conditions for 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and what are the key challenges?

A1: The most common and synthetically valuable reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Nucleophilic Aromatic Substitution (SNAr) is also a relevant transformation.

The key challenges stem from the unique electronic and steric properties of the molecule:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.[1]

  • Steric Hindrance: The presence of the N-ethyl and 4-methyl groups can create steric hindrance around the reactive sites, potentially slowing down reaction rates.[1][2]

  • Electronic Effects: The strong electron-withdrawing nitro group activates the pyridine ring, which can be beneficial for some reactions like SNAr, but may also influence the oxidative addition and reductive elimination steps in cross-coupling reactions.[3][4]

Q2: How does the nitro group on the pyridine ring affect Suzuki-Miyaura coupling reactions?

A2: The electron-withdrawing nature of the nitro group generally makes the pyridine ring more electron-deficient. This can have a positive effect on the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[3] However, it's important to carefully select the reaction conditions, as highly activated systems can sometimes be prone to side reactions. In some literature, there are conflicting reports about nitro groups acting as pseudo-halides, but the bromo substituent is expected to be significantly more reactive in a Suzuki coupling.[3]

Q3: Can the 2-amino group interfere with Buchwald-Hartwig amination reactions?

A3: Yes, the primary or secondary amine at the 2-position can potentially interfere with the Buchwald-Hartwig reaction. It can compete with the desired amine coupling partner for coordination to the palladium catalyst. For structurally similar aminopyridines, protection of the amino group (e.g., as an acetamide) has been shown to improve reaction yields by preventing catalyst inhibition.[5]

Q4: What are the initial steps I should take if my reaction is failing or giving low yields?

A4: If you are experiencing low or no conversion, a systematic check of your reaction setup and reagents is crucial:

  • Inert Atmosphere: Ensure that your reaction vessel was properly dried and that a strictly inert atmosphere (argon or nitrogen) was maintained throughout the experiment. Oxygen can deactivate the palladium catalyst.[6][7]

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Ensure your reagents, especially the boronic acid/ester and the base, are of high purity and have been stored correctly.[6]

  • Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and ligands. Phosphine ligands, in particular, can be sensitive to oxidation.[8]

  • Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require heating to proceed efficiently.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are observing unreacted starting material, consider the following troubleshooting steps:

Potential CauseTroubleshooting StepRationale
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and a suitable phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.The active Pd(0) catalyst is essential for the reaction to proceed. Impurities or degradation can render the catalyst inactive.
Inappropriate Solvent Screen different solvent systems. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is often effective.[5][10]The solvent needs to solubilize all reactants and stabilize the catalytic intermediates.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[5]The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.
Protodeboronation Use anhydrous conditions and consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester).This side reaction, where the boronic acid is replaced by a hydrogen, is a common cause of low yields, especially with electron-deficient systems.[6]
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

If you are observing significant byproducts, the following may help:

Potential CauseTroubleshooting StepRationale
Hydrodehalogenation Optimize the base by using a weaker or less sterically hindered one (e.g., Cs₂CO₃). Lowering the reaction temperature may also help.This side reaction, where the bromine is replaced by a hydrogen, can be promoted by strong bases and high temperatures.
Homocoupling Ensure a strictly inert atmosphere to exclude oxygen. Using a pre-catalyst can also minimize the presence of Pd(II) species that can promote homocoupling.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can lead to the homocoupling of the amine or aryl halide.
Catalyst Poisoning Use a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1][11]The pyridine nitrogen can bind to the palladium center and inhibit catalysis. Bulky ligands can sterically shield the metal center and prevent this.[1]

Experimental Protocols

The following are generalized protocols and should be optimized for your specific substrates and reaction scale.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[5][12]

  • Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[7][9]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8][9]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Suzuki Troubleshooting Suzuki-Miyaura Coupling start Low or No Conversion check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents pure and anhydrous? check_inert->check_reagents Yes re_run_inert Action: Improve inert atmosphere technique (e.g., degas solvents thoroughly). check_inert->re_run_inert No check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes re_purify Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->re_purify No check_conditions Are the solvent and base optimal? check_catalyst->check_conditions Yes screen_catalyst Action: Screen different ligands (e.g., bulky phosphines) and use a pre-catalyst. check_catalyst->screen_catalyst No screen_conditions Action: Screen different solvents (e.g., dioxane/water) and bases (e.g., K3PO4, Cs2CO3). check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes re_run_inert->success re_purify->success screen_catalyst->success screen_conditions->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Experimental Workflow setup 1. Reaction Setup (Under Inert Atmosphere) reagents 2. Add Reagents (Substrate, Amine, Base) setup->reagents catalyst 3. Add Catalyst System (Pd source + Ligand) reagents->catalyst solvent 4. Add Anhydrous, Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Work-up (Quench, Extract, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

References

troubleshooting streaking of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine on TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for researchers, scientists, and drug development professionals experiencing issues with Thin Layer Chromatography (TLC), specifically focusing on the streaking of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing a streak instead of a distinct spot for this compound on a silica TLC plate?

A1: Streaking on a TLC plate is a common issue that can arise from several factors. For a compound like this compound, the primary causes include:

  • Strong Interaction with Stationary Phase: Your compound has a basic amine group which can interact very strongly with the acidic silanol groups on the surface of a standard silica gel plate. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak.[1][2]

  • Sample Overloading: Applying too much of the sample to the plate is a frequent cause of streaking.[1][3][4] When the stationary phase becomes saturated at the point of application, it cannot effectively separate the compound, leading to a trailing or streaking effect as the mobile phase moves up the plate.[4]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively move the compound up the plate, but just polar enough to slightly solubilize it, streaking can occur.[3][5]

  • Sample Insolubility: If the compound is not fully dissolved in the mobile phase as it moves, it can leave a continuous streak.

  • Compound Decomposition: Silica gel is acidic and can cause sensitive compounds to degrade during the chromatography process, appearing as a streak.[2][4][6]

Q2: My compound has a basic amine group. How can I prevent it from streaking on an acidic silica plate?

A2: This is a highly probable cause for streaking with your specific compound. The basic amine interacts too strongly with the acidic silica gel. To resolve this, you need to neutralize the acidic sites on the stationary phase. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1][2][3]

  • Add Triethylamine (Et₃N) or Ammonia: Add 0.1-2% triethylamine to your eluent.[3] Alternatively, a solution of 1-10% ammonia in methanol, which is then added to a solvent like dichloromethane (DCM), can also be effective.[3] This additive will protonate before your compound, effectively blocking the acidic sites on the silica and allowing for a clean separation with a well-defined spot.

Q3: How do I know if I am overloading the TLC plate, and how can I fix it?

A3: Overloading is characterized by a long, often dense, streak that starts from the baseline.[4] A key indicator is when the spot appears "tailed" or elongated.[4][7]

  • Solution: The fix is straightforward: dilute your sample solution.[3][7] Prepare a more diluted solution of your compound and re-spot the plate. It is often better to apply a small amount of a dilute sample multiple times to the same spot (allowing the solvent to dry between applications) than to apply a single large drop of a concentrated sample.[3] This ensures a small, tight starting spot.

Q4: I've tried adding a basic modifier and diluting my sample, but I still see some streaking. Could my compound be decomposing?

A4: Yes, decomposition on the silica plate is a possibility, especially with complex molecules.[2][6] To test for this, you can perform a two-dimensional TLC (2D-TLC).[4][6]

  • 2D-TLC Protocol:

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in a chosen solvent system as you normally would.

    • Remove the plate and dry it completely.

    • Rotate the plate 90 degrees so that the line of separated components is now the new baseline.

    • Run the plate again in the same solvent system.

  • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal line from the origin. If it is decomposing, new spots will appear off the diagonal.[6] If decomposition is the issue, you may need to switch to a less acidic stationary phase, such as alumina, or use a reversed-phase TLC plate (e.g., C18).[2]

Data Presentation: Mobile Phase Optimization

The following table provides examples of how to adjust the mobile phase to troubleshoot streaking and optimize the Retention Factor (Rf) for a polar, basic compound like this compound on a silica plate.

Mobile Phase Composition (v/v)ModifierExpected ObservationEstimated Rf
90:10 Hexane / Ethyl AcetateNoneStreaking or no movement (spot on baseline). The eluent is not polar enough.< 0.1
70:30 Hexane / Ethyl AcetateNoneSignificant streaking due to strong interaction with silica.0.1 - 0.3 (streaked)
50:50 Hexane / Ethyl AcetateNoneContinued streaking, though the streak may travel further up the plate.0.2 - 0.5 (streaked)
70:30:1 Hexane / Ethyl Acetate / Et₃N 1% Triethylamine Clean, well-defined spot. The Et₃N neutralizes acidic silica sites. ~ 0.4
95:5 Dichloromethane / MethanolNonePotential for streaking as the basic compound interacts with silica.0.3 - 0.6 (streaked)
95:5:1 Dichloromethane / Methanol / Et₃N 1% Triethylamine Clean, well-defined spot. ~ 0.5

Note: Rf values are estimates and will vary based on specific lab conditions.

Experimental Protocols

Standard TLC Protocol for this compound

This protocol is designed to minimize streaking and achieve optimal separation.

  • Plate Preparation:

    • Handle the silica gel TLC plate only by the edges to avoid contamination.[8]

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[8] Do not use a pen, as the ink can run with the solvent.[5]

  • Sample Preparation and Application:

    • Prepare a dilute solution of your compound (e.g., ~1 mg/mL) in a minimally polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, apply a very small spot of the solution onto the origin line. The spot should be as small as possible (1-2 mm in diameter).

    • Allow the solvent to completely evaporate before proceeding. For a more concentrated spot, you can re-apply to the same location, ensuring the solvent dries between applications.[3]

  • Developing Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 70:30:1 Hexane/Ethyl Acetate/Triethylamine) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[3]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.[8] Close the chamber and let it equilibrate for 5-10 minutes.

  • Plate Development:

    • Carefully place the prepared TLC plate into the equilibrated chamber. Ensure the plate is standing upright and not touching the filter paper.

    • Close the chamber and allow the mobile phase to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.[8]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spot(s). Since nitropyridines are often UV-active, first check the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • If the spot is not visible under UV light, use an appropriate chemical stain (e.g., potassium permanganate or iodine).

Visualization of Troubleshooting Workflow

The following diagrams illustrate the logical steps to diagnose and solve TLC streaking issues.

TLC_Troubleshooting_Workflow start Streaking Observed for This compound check_concentration Is the sample very concentrated? start->check_concentration check_base Does the mobile phase contain a base (e.g., Et3N)? check_concentration->check_base No sol_dilute ACTION: Dilute the sample solution and re-spot. check_concentration->sol_dilute Yes check_stability Is the compound stable on silica? check_base->check_stability Yes sol_add_base ACTION: Add 0.5-1% Triethylamine (Et3N) to the mobile phase. check_base->sol_add_base No sol_2d_tlc TEST: Perform a 2D-TLC. check_stability->sol_2d_tlc Unsure end_good Problem Solved: Clean Spot check_stability->end_good Yes sol_dilute->end_good sol_add_base->end_good sol_change_plate ACTION: Change stationary phase (e.g., Alumina, C18 reversed-phase). sol_2d_tlc->sol_change_plate Decomposition Observed sol_change_plate->end_good

Caption: A flowchart for troubleshooting TLC streaking.

Signaling_Pathway substance substance interaction interaction surface surface result result solution solution Amine Basic Amine (R-NH-Et) H_Bond Strong Acid-Base Interaction Amine->H_Bond interacts with Clean_Spot Clean Spot Amine->Clean_Spot elutes cleanly on Silica Acidic Silica Surface (Si-OH) Silica->H_Bond Blocked_Silica Neutralized Silica Surface (Si-O⁻ ⁺HNEt3) Silica->Blocked_Silica Streaking Streaking H_Bond->Streaking leads to Triethylamine Triethylamine (Et3N) Triethylamine->Blocked_Silica neutralizes Blocked_Silica->Clean_Spot

References

stability and degradation of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: Based on data from structurally similar compounds, this compound is expected to cause skin and eye irritation.[1][3] It may also be harmful if inhaled or swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1][2]

Q3: How can I assess the purity of my sample?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5] These methods can help identify and quantify impurities or degradation products.

Q4: Under what conditions is the compound likely to degrade?

A4: While specific data for this compound is limited, nitropyridine derivatives can be susceptible to degradation under certain conditions. Potential degradation pathways may be initiated by exposure to strong acids or bases, oxidizing agents, and high temperatures.[6][7] Photodegradation upon exposure to UV light is also a possibility that should be investigated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Sample degradationPrepare fresh solutions for analysis. Ensure proper storage of stock solutions. Review the sample preparation procedure for any steps that might induce degradation (e.g., excessive heating, exposure to incompatible solvents).
ContaminationUse high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run a blank to check for solvent or system peaks.
Low assay value or potency Degradation of the compoundPerform a forced degradation study to identify potential degradation products and pathways. Re-evaluate the storage conditions of the compound.
Inaccurate weighing or dilutionCalibrate the analytical balance. Verify the accuracy of pipettes and volumetric flasks. Prepare a new standard and sample solution.
Inconsistent experimental results Variable stability of the compound under experimental conditionsTightly control experimental parameters such as temperature, pH, and light exposure. Prepare fresh solutions for each experiment.
Operator errorReview the experimental protocol to ensure consistency in execution.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature and 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. Calculate the percentage of degradation.

Example Stability Data (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study.

Stress Condition Duration (hours) Temperature % Degradation Number of Degradation Products
0.1 N HCl2460°C15.22
0.1 N NaOH860°C25.83
3% H₂O₂24Room Temp8.51
Thermal2460°C5.11
Photolytic24N/A11.72

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 N HCl) stock->acid Expose to Stress base Basic Hydrolysis (0.1 N NaOH) stock->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data deg_path Identify Degradation Pathways data->deg_path method_val Validate Stability- Indicating Method data->method_val

Caption: Workflow for Forced Degradation Study.

Logical Relationship in Troubleshooting HPLC Issues

G cluster_investigation Initial Investigation cluster_cause Potential Causes cluster_solution Solutions start Unexpected HPLC Peak Observed check_blank Run Blank Injection start->check_blank check_prep Review Sample Preparation start->check_prep check_storage Verify Compound Storage start->check_storage is_contamination Contamination? check_blank->is_contamination is_degradation Degradation? check_prep->is_degradation check_storage->is_degradation is_contamination->is_degradation No clean Use High-Purity Solvents & Clean Glassware is_contamination->clean Yes fresh_sample Prepare Fresh Sample is_degradation->fresh_sample Yes re_evaluate_storage Re-evaluate Storage Conditions fresh_sample->re_evaluate_storage

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Technical Support Center: Purification of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. The following sections offer solutions to common purification challenges and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Common impurities can originate from the synthetic route. These may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could be the precursor amine that has not been nitrated or ethylated.

  • Positional Isomers: Nitration of the pyridine ring can sometimes lead to the formation of isomers with the nitro group in a different position. Similarly, if bromination is a step in the synthesis of the precursor, positional isomers of the bromo-substituted pyridine may be present.

  • Over-alkylated or Under-alkylated Byproducts: If the ethyl group is introduced via alkylation, incomplete reaction can leave the corresponding primary amine, while over-alkylation is also a possibility, though generally less common under controlled conditions.

  • Hydrolysis Products: The nitro group can potentially be susceptible to hydrolysis under certain conditions, leading to the corresponding pyridone.

Q2: My purified product has a persistent yellow or brownish color. What could be the cause?

A2: A persistent color after initial purification attempts is often due to highly colored impurities, which are common in nitrated aromatic compounds. These may be present in very small quantities but have a high extinction coefficient. Residual starting materials or side-reaction products can also contribute to discoloration. Further purification by column chromatography or recrystallization with a decolorizing agent like activated charcoal may be necessary.

Q3: I am observing streaking of my compound on the TLC plate during analysis. Why is this happening?

A3: Streaking of amines on silica gel TLC plates is a frequent issue. It is typically caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.

Troubleshooting Guides

Problem 1: The crude product is an oil and does not solidify.
  • Potential Cause: The presence of significant amounts of impurities can lower the melting point of the compound, resulting in an oil. Residual solvent can also contribute to this issue.

  • Solution:

    • Trituration: Attempt to induce solidification by stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Good starting points for trituration include hexanes or a mixture of hexanes and a small amount of ethyl acetate.[1]

    • Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product should move into the aqueous layer. Separate the layers and then basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified amine. The purified product can then be extracted back into an organic solvent.[1]

    • Column Chromatography: If the above methods are unsuccessful, column chromatography is the most effective method for purifying oily products.[1]

Problem 2: Poor recovery after recrystallization.
  • Potential Cause: The chosen recrystallization solvent may be too good a solvent for the compound, even at low temperatures. Alternatively, too much solvent may have been used.

  • Solution:

    • Solvent Screening: Conduct a systematic solvent screen with small amounts of the crude material to find an optimal solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]

Problem 3: Impurities co-elute with the product during column chromatography.
  • Potential Cause: The polarity of the impurities is very similar to the desired product, making separation difficult with the chosen mobile phase.

  • Solution:

    • Adjust Mobile Phase Polarity: Fine-tune the solvent system. A shallower gradient or isocratic elution with a finely adjusted solvent ratio can improve separation.

    • Change Solvent System: If adjusting the polarity is not effective, try a different solvent system with different selectivities (e.g., substituting ethyl acetate with acetone or dichloromethane with chloroform).

    • Use a Different Stationary Phase: While silica gel is common, other stationary phases like alumina (basic or neutral) could offer different selectivity for separating basic compounds.

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography, based on methodologies for similar compounds.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and cost-effective for normal-phase chromatography.[3]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 0.1-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing of the basic amine on the acidic silica gel.[1][3]
Gradient Step or linear gradientA gradient from a lower polarity (e.g., 5% ethyl acetate in hexanes) to a higher polarity (e.g., 40% ethyl acetate in hexanes) allows for the elution of impurities with different polarities before the desired compound.
TLC Analysis (Rf value) ~0.3 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3]

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. If charcoal is used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., hexanes/ethyl acetate with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a thin layer of sand on top of the silica bed.[3]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to dryness. Carefully add the dry-loaded sample to the top of the column.[1]

  • Elute the Column: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (e.g., from 5% to 40% ethyl acetate in hexanes containing 0.5% triethylamine).[1]

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Monitor the separation by TLC, visualizing the spots under a UV lamp.[2]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[1]

Visualizations

Troubleshooting_Workflow start Crude Product (this compound) is_solid Is the product a solid? start->is_solid oily_product Product is an oil is_solid->oily_product No recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Attempt Trituration (e.g., with hexanes) oily_product->trituration trituration->is_solid Solidifies acid_base Perform Acid-Base Extraction trituration->acid_base Remains oily acid_base->is_solid Solidifies column_chromatography Purify by Column Chromatography acid_base->column_chromatography Remains oily purity_check Check Purity (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., solvent screen, slow cooling) purity_check->troubleshoot_recrystallization Not Pure troubleshoot_column Troubleshoot Column Chromatography (e.g., adjust mobile phase, change stationary phase) purity_check->troubleshoot_column Still Not Pure troubleshoot_recrystallization->column_chromatography troubleshoot_column->pure_product Successful

Caption: Troubleshooting workflow for the purification of crude this compound.

References

reaction monitoring techniques for 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route is a three-step process starting from 2-Amino-4-methylpyridine. The strategy involves:

  • Nitration: Regioselective introduction of a nitro group at the 3-position of the pyridine ring.

  • Bromination: Introduction of a bromine atom at the 5-position.

  • N-Ethylation: Selective ethylation of the primary amino group at the 2-position.

The overall workflow is designed to carefully control regioselectivity at each step.

cluster_workflow Synthetic Workflow Start 2-Amino-4-methylpyridine Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate1 2-Amino-4-methyl-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Bromination (NBS / H₂SO₄) Intermediate1->Step2 Intermediate2 2-Amino-5-bromo-4-methyl-3-nitropyridine Step2->Intermediate2 Step3 Step 3: N-Ethylation (Iodoethane / Base) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for the target compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and monitoring of this compound.

Section 1: Synthesis Reactions

Q2: My nitration reaction (Step 1) is resulting in a low yield or a mixture of isomers. What should I do?

A2: Low yield and poor regioselectivity are common challenges in pyridine nitration due to the ring's deactivation under acidic conditions. The amino group directs nitration to the 3 and 5 positions. To favor the 3-nitro isomer and improve yield, consider the following:

  • Temperature Control: Maintain a low temperature (0 to 5 °C) during the addition of the nitrating mixture. Uncontrolled temperature increases can lead to side reactions and the formation of the 5-nitro isomer.

  • Slow Addition: Add the pre-mixed, cooled nitrating agent (HNO₃/H₂SO₄) dropwise to the substrate solution in sulfuric acid. This prevents localized high concentrations of the nitronium ion.

  • Purity of Starting Material: Ensure your 2-Amino-4-methylpyridine is pure, as impurities can lead to side reactions.

Q3: During bromination (Step 2), I'm observing the formation of di-brominated byproducts. How can I prevent this?

A3: Over-bromination can occur if the reaction conditions are too harsh or the stoichiometry is incorrect. The presence of the activating amino group and the deactivating nitro group makes the 5-position the most likely site for electrophilic substitution.

  • Stoichiometry: Use N-Bromosuccinimide (NBS) as the brominating agent and carefully control the stoichiometry to 1.0-1.1 equivalents.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further bromination.

Q4: The N-ethylation (Step 3) is inefficient, or I'm seeing O-ethylation on the nitro group.

A4: N-ethylation of the primary amine can be challenging due to the electron-withdrawing effects of the nitro and bromo substituents, which reduce the nucleophilicity of the amino group. O-ethylation is generally not favored under these conditions.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amine effectively.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are recommended to ensure the base is effective and to dissolve the reactants.

  • Alkylating Agent: Use iodoethane, as iodide is a better leaving group than bromide or chloride, which can improve the reaction rate.

cluster_troubleshooting Troubleshooting Logic: Low Yield in Nitration Problem Low Yield of 3-Nitro Isomer Check1 Check Temperature (Was it > 5°C?) Problem->Check1 Solution1 Solution: Maintain 0-5°C during addition. Check1->Solution1 Yes Check2 Check Reagent Addition (Was it too fast?) Check1->Check2 No Solution2 Solution: Add nitrating mixture dropwise. Check2->Solution2 Yes Check3 Check Starting Material (Purity verified?) Check2->Check3 No Solution3 Solution: Purify starting material before reaction. Check3->Solution3 No

Caption: Troubleshooting logic for the nitration step.

Section 2: Reaction Monitoring

Q5: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?

A5: TLC is an essential tool for monitoring the consumption of starting material and the formation of the product in each step.

  • Stationary Phase: Standard silica gel 60 F254 plates are suitable.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. You will need to adjust the ratio for each step to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Visualization: The pyridine derivatives are UV active and can be visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be used.

Q6: I am having trouble with peak tailing during HPLC analysis of my reaction mixture. What is the cause and how can I fix it?

A6: Peak tailing for aromatic amines is often caused by secondary interactions between the basic amine and acidic silanol groups on the surface of the silica-based HPLC column.

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using trifluoroacetic acid or phosphoric acid). This protonates the amine, reducing its interaction with silanol groups.

  • Mobile Phase Additives: Adding a competitive amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can block the active silanol sites.

  • Column Choice: Use a modern, end-capped C18 column with low silanol activity.

Experimental Protocols & Data

Disclaimer: The following protocols are representative procedures based on established literature for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis Protocols

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

  • In a flask cooled to 0 °C, slowly add 2-Amino-4-methylpyridine (1.0 eq) to concentrated sulfuric acid (3.0 mL per 1 g of starting material).

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 mL per 1 g of starting material) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 2 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate / Hexanes).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize to pH 7-8 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

  • Dissolve 2-Amino-4-methyl-3-nitropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC (25% Ethyl Acetate / Hexanes).

  • Work up the reaction by pouring it onto ice, neutralizing with ammonium hydroxide, and extracting with dichloromethane.

Step 3: Synthesis of this compound

  • To a solution of 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add iodoethane (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor by TLC (20% Ethyl Acetate / Hexanes).

  • Quench the reaction by carefully adding water. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary

The following tables provide typical, non-guaranteed data for the synthesis and analysis.

Table 1: Reaction Parameters and Expected Outcomes

StepReactionTypical YieldProduct Appearance
1Nitration60-75%Yellow Solid
2Bromination80-90%Pale Yellow Solid
3N-Ethylation50-65%Off-white to Yellow Solid

Table 2: Chromatographic and Spectroscopic Data

CompoundTLC Rf (25% EtOAc/Hex)HPLC Rt (min)aKey 1H NMR Shifts (δ, ppm in CDCl3)b
2-Amino-4-methylpyridine0.353.17.8 (d, H6), 6.4 (s, H3), 6.3 (d, H5), 4.5 (s, NH₂), 2.2 (s, CH₃)
2-Amino-4-methyl-3-nitropyridine0.455.88.2 (d, H6), 6.6 (d, H5), 6.1 (br s, NH₂), 2.5 (s, CH₃)
2-Amino-5-bromo-4-methyl-3-nitropyridine0.507.28.4 (s, H6), 6.3 (br s, NH₂), 2.6 (s, CH₃)
Final Product 0.60 8.5 8.5 (s, H6), 5.9 (br s, NH), 3.5 (q, CH₂), 2.6 (s, Ar-CH₃), 1.3 (t, CH₂CH₃)

aConditions: C18 column, 4.6 x 150 mm, 5 µm. Mobile phase: Acetonitrile/Water gradient with 0.1% TFA. Flow rate: 1.0 mL/min. bChemical shifts are estimated based on substituent effects and data from similar compounds. Actual values may vary.

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the initial step in the workup of a nitration reaction to produce this compound?

A typical initial workup step involves carefully quenching the reaction mixture by pouring it into ice water.[1] This procedure serves to dilute the strong acid used for nitration and to precipitate the crude product.

Q2: My crude product is an oil or a sticky solid. How can I solidify it for easier handling?

Oily or sticky crude products often contain impurities or residual solvent. Trituration is an effective method to induce solidification. This involves stirring the crude material with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether.[2]

Q3: I am observing poor separation and streaking during silica gel column chromatography. What is the likely cause and how can it be resolved?

The basic nature of the pyridine nitrogen in your compound can lead to strong interactions with the acidic silanol groups on the silica gel, causing streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[2]

Q4: How can I remove residual palladium catalyst from a cross-coupling reaction involving this molecule?

After the reaction, the mixture can be diluted with a suitable solvent and filtered through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst. An aqueous wash with a chelating agent like EDTA or treatment with activated carbon can help remove remaining traces.

Q5: What are some common byproducts to look out for in the synthesis of this compound?

In nitration reactions of substituted pyridines, the formation of isomers is a common issue. Depending on the starting material, you might encounter different regioisomers of the nitro group. In subsequent reactions, such as cross-couplings, homocoupling of starting materials can also occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Product loss during aqueous extraction due to the basicity of the pyridine nitrogen. - Product decomposition during workup.- Monitor the reaction to completion using TLC or LC-MS. - Before extraction, adjust the pH of the aqueous layer to be neutral or slightly basic to minimize the partitioning of the amine product into the aqueous phase. - Avoid prolonged exposure to strong acids or bases during the workup.
Formation of an Emulsion During Extraction - Presence of polar byproducts or inorganic salts.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite® before extraction.[2]
Product is a Dark, Oily Residue - Presence of residual palladium catalyst or other high molecular weight impurities.- Attempt purification by column chromatography on silica gel. - If chromatography is not effective, consider trituration with a non-polar solvent or recrystallization.[2]
Unexpected Side Products Observed - Reaction temperature was too high, leading to decomposition or side reactions. - Impurities in starting materials.- Ensure strict temperature control during the reaction. - Verify the purity of all reagents before starting the synthesis.[3]

Experimental Protocols

General Workup Procedure for Nitration

This protocol is a generalized procedure based on the workup of similar nitropyridine syntheses.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Precipitation: A solid precipitate of the crude product should form. If no solid forms, proceed with extraction.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove residual acid.

  • Drying: Dry the solid under vacuum.

Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a non-polar eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). Add 0.1-1% triethylamine to the eluent to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Workup_Workflow General Workup and Purification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with Ice Water Reaction->Quench 1 Filter Filter Precipitate Quench->Filter If solid precipitates Extract Liquid-Liquid Extraction Quench->Extract If no solid Filter->Extract If further purification needed Dry Dry Organic Layer Extract->Dry 2 Chromatography Column Chromatography Dry->Chromatography 3a Recrystallize Recrystallization/Trituration Dry->Recrystallize 3b Pure_Product Pure Product Chromatography->Pure_Product Recrystallize->Pure_Product

Caption: General workup and purification workflow.

Troubleshooting_Logic Troubleshooting Common Purification Issues Start Crude Product Is_Oily Is the product an oil? Start->Is_Oily Triturate Triturate with non-polar solvent Is_Oily->Triturate Yes Column Proceed to Column Chromatography Is_Oily->Column No Streaking Streaking on TLC? Add_Base Add triethylamine to eluent Streaking->Add_Base Yes Pure Pure Solid Product Streaking->Pure No Triturate->Column Add_Base->Pure Column->Streaking

Caption: Troubleshooting logic for purification.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on established substituent effects in substituted pyridines and related aromatic systems.[1][2][3] Furthermore, this guide compares NMR spectroscopy with other key analytical techniques and outlines standardized experimental protocols.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the analysis of structurally similar compounds, including substituted 2-aminopyridines, N-ethylanilines, and various halogenated and nitrated pyridine derivatives.[4][5][6][7][8][9][10][11]

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the N-ethyl group protons, and the methyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet (s)1HH-6The proton at the 6-position is expected to be the most downfield-shifted aromatic proton due to the electron-withdrawing effects of the adjacent bromine and the nitro group. In 2-Amino-5-bromo-4-methylpyridine, the H-6 proton appears at 8.078 ppm.[11] The presence of the nitro group at the 3-position will likely shift this further downfield.
~3.5 - 3.7Quartet (q)2H-NH-CH₂ -CH₃The methylene protons of the ethyl group are adjacent to the nitrogen atom and are expected to appear as a quartet due to coupling with the methyl protons. The chemical shift is typical for an N-ethyl group on an aromatic amine.[4][5][8][9]
~2.4Singlet (s)3H-CH₃ (on ring)The methyl group at the 4-position is attached to the pyridine ring and is expected to appear as a singlet. In 2-Amino-5-bromo-4-methylpyridine, this signal is at 2.277 ppm.[11]
~1.3 - 1.5Triplet (t)3H-NH-CH₂-CH₃ The terminal methyl protons of the ethyl group are expected to appear as a triplet due to coupling with the adjacent methylene protons. This is a characteristic signal for an ethyl group.[4][5][8][9]

Predicted ¹³C NMR Spectrum (in CDCl₃)

The ¹³C NMR spectrum is predicted to display eight signals, corresponding to the five carbons of the pyridine ring and the three carbons of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C-2The carbon bearing the amino group is expected to be significantly downfield. In 2-amino-3-nitropyridine, the corresponding carbon appears at a similar chemical shift.[6][12]
~148C-4The carbon with the methyl group is expected to be downfield, influenced by the adjacent nitro group.
~145C-6This carbon is deshielded by the adjacent nitrogen and the bromine at the 5-position.
~135C-3The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing nature of this group.
~115C-5The carbon attached to the bromine atom is expected in this region. The chemical shift is influenced by the halogen's electronegativity and resonance effects.
~40-NH-CH₂ -CH₃The methylene carbon of the ethyl group, attached to the nitrogen.
~20-CH₃ (on ring)The methyl carbon attached to the pyridine ring.
~14-NH-CH₂-CH₃ The terminal methyl carbon of the ethyl group.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.[13][14][15]

TechniqueInformation ProvidedSample RequirementsKey Advantages/Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.1-10 mg of pure sample dissolved in a deuterated solvent.Advantage: Provides unambiguous structural information. Limitation: Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and elemental formula (with high resolution MS). Fragmentation patterns give clues about the structure.[16]Micrograms to nanograms of sample.Advantage: High sensitivity and provides molecular weight. The presence of bromine would give a characteristic M+2 isotopic pattern.[17][18] Limitation: Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[19]Milligrams of sample (solid or liquid).Advantage: Quick and non-destructive. Useful for identifying key functional groups like -NH, -NO₂, and aromatic C-H bonds.[20][21][22] Limitation: Provides limited information about the overall molecular structure.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a compound, which is used to determine the empirical formula.[23][24][25]1-3 mg of pure, dry sample.Advantage: Confirms the elemental composition and purity. Limitation: Does not provide structural information and requires a pure sample.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of analytical data.[11]

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. The spectrum should be referenced to the TMS signal at 0.00 ppm.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: The spectrum should be recorded on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. The spectrum should be referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_confirm Structure Confirmation Prep Weigh & Dissolve (in CDCl3 with TMS) NMR 1H & 13C NMR Spectroscopy Prep->NMR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS IR Infrared Spectroscopy Prep->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular Ion, Isotopes, Fragmentation) MS->ProcessMS ProcessIR Analyze IR Spectrum (Functional Group Identification) IR->ProcessIR Confirm Combine All Data for Final Structure Elucidation ProcessNMR->Confirm ProcessMS->Confirm ProcessIR->Confirm

Caption: Workflow for the structural elucidation of an organic compound.

References

Mass Spectrometry Fragmentation Analysis: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Predicting Electron Ionization Fragmentation

This guide provides a detailed, predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. In the absence of direct experimental data for this specific molecule, this comparison guide leverages established fragmentation principles of structurally related compounds to propose a likely fragmentation pathway. The content is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions, with cleavages often occurring at bonds adjacent to functional groups or heteroatoms.[1][2] For the target molecule, the fragmentation is anticipated to be directed by the N-ethylamino, nitro, methyl, and bromo substituents on the stable pyridine ring. Aromatic systems, such as pyridine, tend to exhibit strong molecular ion peaks due to their inherent stability.[1]

Predicted Fragmentation Pathways and Comparison with Alternatives

The molecular ion of this compound is expected to undergo several key fragmentation reactions. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.[3]

Key predicted fragmentation pathways include:

  • Alpha-Cleavage of the N-ethyl Group: N-Alkyl amines are well-known to undergo α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][4] For the target molecule, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable, resonance-delocalized cation. This is a common and often predominant fragmentation mode for aliphatic amines.[4]

  • Loss of Nitro Group and Related Species: Nitroaromatic compounds characteristically eliminate a nitro radical (•NO₂) or a nitric oxide radical (•NO).[5] The loss of NO₂ (46 Da) is a common initial fragmentation step. Subsequent or alternative fragmentation can involve the loss of NO (30 Da), often followed by the loss of a carbonyl group (CO) in rearranged ions.

  • Loss of Bromine Radical: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br). The relative ease of this cleavage can be influenced by the stability of the resulting aryl cation.[6]

  • Loss of Methyl Radical from the Pyridine Ring: The methyl group attached to the pyridine ring can be lost as a methyl radical (•CH₃).

These primary fragmentation events can be followed by sequential losses, leading to a complex but interpretable mass spectrum. The proposed fragmentation scheme is visualized in the diagram below, and the predicted major fragment ions are summarized in the subsequent table.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation mechanisms. The molecular weight of the parent compound (C₈H₁₀BrN₄O₂) is approximately 273.0 g/mol for the ⁷⁹Br isotope and 275.0 g/mol for the ⁸¹Br isotope. The table uses the monoisotopic mass of the ⁷⁹Br isotope for calculations.

m/z (Proposed) Ion Formula Neutral Loss Proposed Fragmentation Pathway
273/275[C₈H₁₀BrN₄O₂]⁺-Molecular Ion (M⁺)
258/260[C₇H₇BrN₄O₂]⁺•CH₃α-Cleavage of the N-ethyl group
227/229[C₈H₁₀BrN₃]⁺•NO₂Loss of the nitro group
243/245[C₈H₁₀BrN₄O]⁺•NOLoss of nitric oxide
194[C₈H₁₀N₄O₂]⁺•BrLoss of the bromine radical
212/214[C₇H₇BrN₃]⁺•NO₂, •CH₃Sequential loss of nitro and methyl radicals

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) of this compound

This protocol outlines a general procedure for the analysis of the title compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Instrumentation (Typical GC-MS Parameters):

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Final Hold: 5 minutes at 280 °C

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-350

    • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to the target compound.

  • Identify the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks of similar intensity).

  • Identify and analyze the major fragment ions in the spectrum.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with spectral libraries for confirmation.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺ m/z 273/275 F1 [M - CH₃]⁺ m/z 258/260 M->F1 - •CH₃ (α-cleavage) F2 [M - NO₂]⁺ m/z 227/229 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 194 M->F3 - •Br F4 [M - NO]⁺ m/z 243/245 M->F4 - •NO F5 [M - NO₂ - CH₃]⁺ m/z 212/214 F2->F5 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

References

Comparative Biological Activities of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. While specific experimental data for this exact scaffold is limited in publicly available literature, this document extrapolates potential activities based on structurally similar pyridine and pyrimidine derivatives. The guide presents a comparative landscape of biological activities, relevant experimental data from related compounds, and detailed experimental protocols to aid in the design and evaluation of new chemical entities.

Introduction to the Therapeutic Potential of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These nitrogen-containing heterocycles exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of various functional groups to the pyridine ring allows for the fine-tuning of their pharmacological profiles. The presence of a bromo group, a nitro group, and an N-ethyl-amine substituent on the this compound scaffold suggests the potential for diverse biological interactions. For instance, 2-amino-5-bromo-3-nitropyridine is a key intermediate in the synthesis of various biologically active molecules.[3]

Comparative Analysis of Biological Activities

Based on the biological activities reported for structurally related compounds, derivatives of this compound are likely to exhibit the following activities:

  • Anticancer Activity: Pyridine derivatives have shown significant potential as anticancer agents.[1][4][5] They can exert their effects through various mechanisms, including the inhibition of protein kinases and other key enzymes involved in cell proliferation. The cytotoxicity of substituted pyridine derivatives has been demonstrated against a range of cancer cell lines.[4]

  • Enzyme Inhibition: A prominent activity of brominated heterocyclic compounds is enzyme inhibition.[6] Notably, 5-bromopyrimidine derivatives have been identified as potent inhibitors of enzymes such as protein kinases (e.g., CDK7, p38 MAP kinase) and dihydrofolate reductase (DHFR).[6] Kinase inhibitors are a cornerstone of modern cancer therapy.[7]

  • Antimicrobial Activity: Various pyridine derivatives have demonstrated antibacterial and antifungal properties.[2][8] The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance.

The following tables summarize experimental data for representative pyridine and pyrimidine derivatives, offering a comparative benchmark for the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Representative Pyridine Derivatives
Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridinesVarious derivativesHepG-2 (Liver), MCF-7 (Breast)Not specified[4]
ImidazopyridinesVarious derivativesVariousPotent activity reported[4]
4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitrilesVarious derivativesHT-29 (Colon)Not specified[4]
Pyridine derivatives with OH groupsDerivative 19 (one OH group)MCF-7 (Breast)4.75[1]
Pyridine derivatives with OH groupsDerivative 20 (two OH groups)MCF-7 (Breast)0.91[1]
Table 2: Enzyme Inhibition by Brominated Heterocyclic Compounds
Inhibitor ClassCompoundTarget EnzymeIC50 (nM)Reference
PyrazolopyrimidineTHZ1CDK73.2[6]
2,4-DiaminopyrimidineCompound 22CDK77.21[6]
PyridinylimidazoleSKF-86002p38 MAPK500-1000[6]
Thieno[2,3-d]pyrimidineCompound 20Human DHFR200[6]
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µM)Reference
Thiazolo[4,5-b]pyridin-2-onesCompound 3gPseudomonas aeruginosa0.21[8]
Thiazolo[4,5-b]pyridin-2-onesCompound 3gEscherichia coli0.21[8]
Pyridine derivativesCompound 4fEscherichia coli91.95% inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following are representative protocols for key experiments.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the concentration of a test compound required to inhibit 50% of a target enzyme's activity (IC50).

Materials:

  • Purified target enzyme (e.g., a specific kinase, DHFR)

  • Enzyme-specific substrate and cofactors (e.g., ATP for kinases, NADPH for DHFR)

  • Assay buffer

  • Test compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme, substrate, and cofactors to the assay buffer.

  • Add the diluted test compound to the wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction and monitor its progress over time by measuring a change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

G cluster_0 Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP P P Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Phosphorylation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential mechanism of action for a pyridine derivative as a kinase inhibitor.

G cluster_workflow Drug Discovery Workflow A Synthesis of 5-Bromo-N-ethyl-4-methyl- 3-nitropyridin-2-amine Derivatives B In Vitro Screening (e.g., Anticancer, Antimicrobial, Enzyme Inhibition Assays) A->B C Identification of Hit Compounds B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->B Iterative Improvement E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The substituted pyridine scaffold, particularly the 2-aminopyridine moiety, has emerged as a privileged structure in the design of molecules that target the ATP-binding site of various kinases. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a scaffold poised for exploration in kinase inhibitor development.

While a dedicated, comprehensive SAR study on this specific parent compound is not extensively documented in publicly available literature, by examining structurally related 2-aminopyridine-based inhibitors, we can extrapolate and infer the probable impact of various functional group modifications on biological activity. This guide synthesizes data from numerous studies on related compounds to provide a predictive framework for the rational design of novel and effective kinase inhibitors.

Comparative Analysis of Substituent Effects

The biological activity of 2-aminopyridine derivatives is profoundly influenced by the nature and placement of substituents on the pyridine ring. The following sections and tables summarize the anticipated structure-activity relationships for analogs of this compound, with a focus on their potential as kinase inhibitors.

Core Scaffold: this compound

The parent scaffold possesses several key features that can be systematically modified to probe the chemical space for optimal kinase inhibitory activity. The 2-amino group is a critical anchor for binding to the kinase hinge region, while the 5-bromo position offers a versatile handle for introducing diverse chemical moieties via cross-coupling reactions. The nitro group at the 3-position, being strongly electron-withdrawing, is expected to influence the electronic properties of the pyridine ring and may offer opportunities for replacement or modification to fine-tune activity and selectivity.

Table 1: Inferred Structure-Activity Relationship (SAR) of Analogs

Position of ModificationR Group / ModificationAnticipated Impact on Kinase Inhibitory ActivityRationale
2-Amino -NH-CH₂-R (Secondary Amine)Likely decreased activityThe primary amino group is often crucial for forming key hydrogen bond interactions with the kinase hinge region. Alkylation can disrupt this optimal binding.[1]
-N(CH₃)₂ (Tertiary Amine)Significantly decreased activitySteric hindrance and loss of hydrogen bond donor capability would likely abolish hinge binding.
Acylation (-NH-C(O)R)Generally decreased activityAcylation can reduce the hydrogen bond donating capacity and introduce steric bulk, negatively impacting hinge interaction.[1]
3-Nitro Reduction to Amino (-NH₂)Variable , potentially increased or decreased activityThe highly polar and electron-withdrawing nitro group can be replaced by a hydrogen bond donor/acceptor amino group, which could form new interactions within the ATP binding site or alter the overall electronics of the molecule.
Replacement with other electron-withdrawing groups (e.g., -CN, -CF₃)Variable , requires empirical testingThese groups would maintain the electron-deficient nature of the ring but differ in size and hydrogen bonding potential compared to the nitro group.
Removal (Hydrogen)Variable , likely altered selectivityRemoval of the nitro group would significantly change the electronic landscape of the pyridine ring, likely impacting potency and the kinase selectivity profile.
4-Methyl Replacement with larger alkyl groups (e.g., -Ethyl, -Propyl)Potentially decreased activity or altered selectivityThe methyl group may fit into a specific hydrophobic pocket. Larger groups could introduce steric clashes.
Removal (Hydrogen)Variable , could impact selectivityThe methyl group's steric and electronic contributions can be crucial for positioning the molecule correctly in the binding pocket.[2]
5-Bromo Replacement with Aryl or Heteroaryl groups (via Suzuki coupling)Potentially increased activityThe bromo group acts as a synthetic handle to introduce larger moieties that can access deeper hydrophobic pockets within the ATP-binding site, often leading to a significant boost in potency.[1][3]
Replacement with smaller halogens (e.g., -Cl, -F)Variable , likely modest change in activitySmaller halogens would alter the electronic properties and size at this position, which could subtly modulate binding affinity.
Replacement with HydrogenLikely decreased activityThe bromine atom itself may contribute to binding through halogen bonding or by providing a vector for more complex substitutions that enhance potency.
N-Ethyl Variation of alkyl chain length (e.g., -Methyl, -Propyl)Variable , could fine-tune potency and selectivityThe N-alkyl group may interact with a specific region of the kinase active site. Altering its size and lipophilicity could optimize these interactions.
Cyclization (e.g., forming a piperidine ring with the 2-amino nitrogen)Variable , potentially increased rigidity and potencyCyclization can lock the conformation of the side chain, which may be favorable for binding to the target kinase.

Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates and the biological evaluation of the final compounds, based on established procedures for related molecules.

Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)

This protocol describes the electrophilic bromination of 2-Amino-4-methylpyridine.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Under an ice bath, dissolve 2-Amino-4-methylpyridine in DMF in a round bottom flask.

  • Prepare a solution of NBS in DMF.

  • Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[4]

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice-cold deionized water.

  • Collect the resulting precipitate by filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold acetonitrile.

  • Dry the product under vacuum to yield 2-Amino-5-bromo-4-methylpyridine.

General Procedure for Suzuki Cross-Coupling at the 5-Bromo Position

This protocol outlines a general method for introducing aryl or heteroaryl groups at the 5-position of the pyridine ring.[5]

Materials:

  • This compound analog

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 5-bromo-substituted pyridine analog, the arylboronic acid or ester (1.1-1.2 equivalents), the palladium catalyst (e.g., 5 mol %), and the base (2-3 equivalents).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.[1][6]

Materials:

  • Target kinase and its substrate

  • Test compounds (analogs of this compound)

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Prepare a kinase/substrate master mix in the assay buffer.

  • Initiate the kinase reaction by adding the kinase/substrate master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.[6]

  • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.[1]

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Lead Generation Lead Generation Hit Identification->Lead Generation SAR by Analogs Lead Optimization Lead Optimization Lead Generation->Lead Optimization Iterative Synthesis & Biological Testing Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate In vivo studies

Caption: A typical workflow for kinase inhibitor discovery.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling Proteins->Cell Proliferation, Survival, etc.

Caption: A generic receptor tyrosine kinase signaling pathway and its inhibition.

References

A Comparative Guide to the Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyridine structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of substituted 2-aminopyridines is therefore of critical importance to researchers and scientists in the field. This guide provides an objective comparison of several prominent synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for a substituted 2-aminopyridine is dictated by factors such as the nature and position of substituents, desired scale, and tolerance to specific reaction conditions. The following table summarizes and compares the key aspects of five major synthetic methodologies.

MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂ or KNH₂, high temperature (100-150 °C) in toluene or xylene.[1][2] Milder variants with NaH/LiI at 65-85 °C in THF.[3][4]Moderate to Good (e.g., 60-95% for NaH/LiI method).[3][4]Direct amination of the pyridine ring; inexpensive reagents.[1]Harsh reaction conditions for the traditional method; limited substrate scope; potential for side reactions (dimerization, formation of 4-amino isomer).[1][2]
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., dppp), base (e.g., NaOt-Bu) in an inert solvent (e.g., toluene) at 80-120 °C.[5]Good to Excellent (e.g., 55-98% for volatile amines).[5]Broad substrate scope for both the amine and the halopyridine; high functional group tolerance; milder conditions than classical methods.[6][7]Cost of palladium catalysts and ligands; sensitivity to air and moisture; potential for catalyst poisoning.[7][8]
Ullmann Condensation Cu catalyst (e.g., CuI), ligand (e.g., N-methylglycine), base (e.g., K₃PO₄) in a polar aprotic solvent (e.g., DMSO) at elevated temperatures.[9][10]Moderate to Good (e.g., 70-85% for amination of aryl iodides).[9]Alternative to palladium-catalyzed methods; often effective for electron-deficient aryl halides.[10]High reaction temperatures are often required; substrate scope can be limited; stoichiometric amounts of copper may be needed in older protocols.[10]
From Pyridine N-Oxides 1. Activation with TMSOTf and reaction with an isocyanide in MeCN/DMF at 150 °C (microwave). 2. Hydrolysis with HCl/THF at 50 °C.[11][12]Good to Excellent (up to 84%).[11][12][13]Mild reaction conditions; good functional group tolerance, including strongly electron-withdrawing groups.[11]Requires preparation of the starting pyridine N-oxide; multi-step process.
Multicomponent Reactions (MCRs) Catalyst-free, solvent-free heating of an enaminone, malononitrile, and a primary amine at 80 °C.[14]Good to Excellent (e.g., 75-92%).[14]High atom economy; operational simplicity (one-pot); rapid generation of molecular diversity.[14]Substrate scope can be limited to the specific components of the MCR; optimization can be complex.[14]

Experimental Protocols

Chichibabin Reaction (Modern NaH-Iodide Composite Method)

This protocol describes a milder version of the Chichibabin reaction for the synthesis of N-butylpyridin-2-amine.[3]

Procedure:

  • To a 10 mL sealed tube containing pyridine (38.9 mg, 0.492 mmol), add NaH (61.7 mg, 1.54 mmol) and LiI (136 mg, 1.02 mmol) in THF (500 μL).

  • Add n-butylamine (98.8 μL, 1.00 mmol) at room temperature under a nitrogen atmosphere.

  • Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

  • After cooling to 0 °C, quench the reaction with ice-cold water.

  • Extract the organic materials three times with CHCl₃.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine as a pale yellow oil (68.5 mg, 93% yield).[3]

Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

This protocol is adapted for the use of volatile amines in a sealed tube.[5]

Procedure:

  • To a sealed tube, add 2-bromopyridine (1.0 equiv), a palladium(II) acetate catalyst (5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) ligand (10 mol%).

  • Add toluene as the solvent, followed by sodium tert-butoxide (2.0 equiv).

  • Cool the mixture to -78 °C and add the volatile amine (e.g., methylamine, 5.0 equiv) as a condensed liquid.

  • Seal the tube and heat the reaction mixture at 80 °C overnight (approximately 14 hours).

  • After cooling, carefully open the tube and quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Ullmann Condensation

This protocol describes a ligand-promoted Ullmann amination.[9]

Procedure:

  • In a reaction vessel, combine the aryl iodide (1 mmol), the amine (1.5 mmol), CuI (0.1 mmol), N-methylglycine (0.2 mmol), and K₃PO₄ (2 mmol).

  • Add DMSO (1 mL) as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-aminopyridine derivative.

Synthesis from Pyridine N-Oxides

This one-pot, two-step procedure yields substituted 2-aminopyridines from pyridine N-oxides.[11]

Procedure:

  • In a 10 mL capped microwave reaction tube, mix the pyridine N-oxide (1.0 equiv), an isocyanide (e.g., benzyl isocyanide, 1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF (0.1 M based on the N-oxide).

  • Stir and irradiate the mixture in a microwave reactor at a set temperature of 150 °C for 15 minutes.

  • Concentrate the crude reaction mixture to remove volatile organics.

  • Add 1 M HCl (5 mL) and THF (5 mL) to the residue and stir the mixture at 50 °C until the intermediate formamide is completely converted to the aminopyridine.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Multicomponent Reaction (MCR)

This protocol describes a catalyst- and solvent-free synthesis of substituted 2-aminopyridines.[14]

Procedure:

  • In a reaction vessel, mix the enaminone (1.0 equiv), malononitrile (1.0 equiv), and the primary amine (1.0 equiv).

  • Heat the mixture at 80 °C for the required time (typically a few hours, monitored by TLC).

  • After cooling to room temperature, wash the resulting solid several times with diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.

Chichibabin_Reaction Pyridine Substituted Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + Amide Amide NaNH₂ or NaH/LiI + R-NH₂ Amide->Intermediate Product Substituted 2-Aminopyridine Intermediate->Product - H⁻ Buchwald_Hartwig_Amination Halopyridine Substituted 2-Halopyridine Product Substituted 2-Aminopyridine Halopyridine->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base (e.g., NaOt-Bu) Base->Product Ullmann_Condensation Halopyridine Substituted 2-Halopyridine Product Substituted 2-Aminopyridine Halopyridine->Product Amine Amine Amine->Product Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Base Base Base->Product Pyridine_N_Oxide_Route Pyridine_N_Oxide Substituted Pyridine N-Oxide Activation Activation (TMSOTf) Pyridine_N_Oxide->Activation Isocyanide Isocyanide Isocyanide->Activation Intermediate N-Formylaminopyridine Intermediate Activation->Intermediate Hydrolysis Hydrolysis (HCl) Intermediate->Hydrolysis Product Substituted 2-Aminopyridine Hydrolysis->Product MCR_Route Enaminone Enaminone OnePot One-Pot Reaction (Solvent-free, 80°C) Enaminone->OnePot Malononitrile Malononitrile Malononitrile->OnePot Amine Primary Amine Amine->OnePot Product Substituted 2-Aminopyridine OnePot->Product

References

Spectroscopic Showdown: Differentiating Isomers of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise identification of molecular structure is paramount. Even subtle changes in the arrangement of atoms within a molecule, known as isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comparative spectroscopic analysis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine and its potential positional isomers, offering a roadmap for researchers to distinguish between these closely related compounds. The methodologies and expected data presented herein are grounded in established spectroscopic principles for substituted pyridine derivatives.

Structural Isomers of Interest

The primary compound of interest is this compound. For a meaningful comparison, we will consider a positional isomer where the substituents are rearranged on the pyridine ring, for instance, 3-Bromo-N-ethyl-4-methyl-5-nitropyridin-2-amine. The structural differences, though seemingly minor, will manifest in distinct spectroscopic signatures.

Comparative Spectroscopic Data

The following table summarizes the predicted quantitative data from key spectroscopic techniques for the proposed isomers. These predictions are based on the analysis of chemical structures and general spectroscopic principles for similar pyridine derivatives.[1][2][3]

Spectroscopic TechniqueThis compound (Predicted)3-Bromo-N-ethyl-4-methyl-5-nitropyridin-2-amine (Predicted)Key Differentiating Features
¹H NMR (500 MHz, CDCl₃) δ ~8.3 (s, 1H, H6), ~3.5 (q, 2H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.3 (t, 3H, CH₃)δ ~8.1 (s, 1H, H6), ~3.6 (q, 2H, N-CH₂), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, CH₃)The chemical shift of the lone aromatic proton (H6) is expected to differ due to the change in the electronic environment caused by the repositioning of the bromo and nitro groups.
¹³C NMR (125 MHz, CDCl₃) δ ~158 (C2), ~148 (C4), ~145 (C6), ~130 (C3), ~115 (C5), ~40 (N-CH₂), ~20 (Ar-CH₃), ~15 (CH₃)δ ~157 (C2), ~150 (C4), ~142 (C6), ~125 (C5), ~120 (C3), ~41 (N-CH₂), ~21 (Ar-CH₃), ~14 (CH₃)Significant shifts are expected for the carbon atoms of the pyridine ring, particularly C3, C5, and C6, directly reflecting the different substituent effects.
FT-IR (KBr Pellet, cm⁻¹) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C, C=N stretch), ~1530, 1350 (NO₂ stretch), ~600 (C-Br stretch)~3400 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C, C=N stretch), ~1540, 1340 (NO₂ stretch), ~650 (C-Br stretch)The vibrational frequencies for the NO₂ and C-Br stretches may show slight variations.
Mass Spectrometry (EI) m/z: [M]⁺ and [M+2]⁺ isotopic pattern for Br. Fragmentation may involve loss of NO₂, ethyl, and bromine radicals.m/z: [M]⁺ and [M+2]⁺ isotopic pattern for Br. The fragmentation pattern is expected to be similar, but relative intensities of fragment ions may differ.The molecular ion peaks will be identical, but the relative abundances of fragment ions could provide clues to the substitution pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Objective: To determine the carbon-hydrogen framework of the molecule and elucidate the positions of substituents.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [2][4]

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the sample spectrum.

3. Mass Spectrometry (MS) [2]

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, a dilute solution in a volatile solvent is injected into the GC.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. The presence of bromine will be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the isomers of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Structural Elucidation Isomer_A Isomer A NMR_A ¹H & ¹³C NMR Isomer_A->NMR_A IR_A FT-IR Isomer_A->IR_A MS_A Mass Spec. Isomer_A->MS_A Isomer_B Isomer B NMR_B ¹H & ¹³C NMR Isomer_B->NMR_B IR_B FT-IR Isomer_B->IR_B MS_B Mass Spec. Isomer_B->MS_B Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR_A->Compare_NMR Compare_IR Compare Vibrational Frequencies IR_A->Compare_IR Compare_MS Compare Fragmentation Patterns MS_A->Compare_MS NMR_B->Compare_NMR IR_B->Compare_IR MS_B->Compare_MS Structure_Elucidation Structure Confirmation Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Isomer Comparison.

References

in vitro testing protocols for compounds synthesized from 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro Testing Protocols for Novel Pyridine-Based Compounds

This guide provides a comprehensive overview of standard in vitro testing protocols for evaluating the biological activity of compounds synthesized from 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. For the purpose of this guide, we will refer to a hypothetical synthesized compound as Compound A . Its performance will be compared against a hypothetical alternative, Alternative Compound B , and established control compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative data, and visual workflows to facilitate experimental design and data interpretation.

Cytotoxicity and Cell Viability Assays

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability and determine its cytotoxic potential. These assays are crucial for identifying a therapeutic window and understanding the compound's general toxicity profile across various cell lines. Commonly employed methods include MTT, MTS, and LDH assays, which measure metabolic activity and cell membrane integrity, respectively.[1][2]

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity, representing the concentration at which 50% of cell viability is inhibited.[3] The table below presents hypothetical IC50 values for Compound A compared to an alternative and a standard chemotherapeutic agent, Doxorubicin, across different cancer cell lines.

Cell LineCompound A (IC50 in µM)Alternative Compound B (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer) 12.5 ± 1.518.2 ± 2.11.2 ± 0.3
A549 (Lung Cancer) 25.1 ± 3.230.5 ± 4.02.5 ± 0.5
HeLa (Cervical Cancer) 18.9 ± 2.522.0 ± 2.81.8 ± 0.4
HEK293 (Normal Kidney) > 100> 1005.0 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound A, Alternative Compound B) and controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[2][5]

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[3]

  • Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance according to the manufacturer's instructions.

Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Seed Cells in 96-Well Plate B Incubate for 24h A->B C Treat with Compound Concentrations B->C D Incubate for 24/48/72h C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: General experimental workflow for cytotoxicity assessment.

In Vitro Kinase Inhibition Assays

Many pyridine-based structures are known to target protein kinases, which are crucial regulators of cellular signaling.[6] Dysregulation of kinase activity is implicated in numerous diseases, making them prime therapeutic targets.[7] In vitro kinase assays are essential for determining a compound's potency and selectivity as a kinase inhibitor.[8]

Comparative Analysis of Kinase Inhibition

The inhibitory potential of a compound against a specific kinase is typically expressed as an IC50 value. The table below shows a hypothetical comparison of Compound A and an alternative against two common kinases.

Kinase TargetCompound A (IC50 in nM)Alternative Compound B (IC50 in nM)Staurosporine (Control) (IC50 in nM)
CDK2/Cyclin A 85 ± 9150 ± 1815 ± 3
VEGFR2 210 ± 25350 ± 425 ± 1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive method for measuring kinase activity in a high-throughput format.[9]

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an acceptor fluorophore on the substrate into close proximity, resulting in a FRET signal.

Materials:

  • Kinase enzyme (e.g., CDK2/Cyclin A)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) acceptor

  • Assay buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Dispense the test compounds (Compound A, etc.) at various concentrations into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and biotinylated substrate peptide mixture to the wells. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a solution containing the Eu-labeled antibody and SA-APC to stop the reaction and initiate detection. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and plot against the compound concentration to determine the IC50 value.

Hypothetical Kinase Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundA Compound A CompoundA->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Receptor-Ligand Binding Assays

Receptor binding assays are used to determine if a novel compound interacts with a specific cellular receptor.[10] These assays are crucial for identifying the molecular target of a compound and understanding its mechanism of action. Radioligand binding assays are a classic and highly sensitive method for this purpose.[11][12]

Comparative Analysis of Receptor Binding

The affinity of a compound for a receptor is quantified by the inhibition constant (Ki) or an IC50 value from a competitive binding experiment.

Receptor TargetCompound A (Ki in nM)Alternative Compound B (Ki in nM)Clozapine (Control) (Ki in nM)
Dopamine D2 Receptor 450 ± 55800 ± 90150 ± 20
Serotonin 5-HT2A Receptor 120 ± 15210 ± 2812 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (unlabeled) to compete with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes).[13] A decrease in the bound radioactivity indicates that the test compound is binding to the receptor.[14]

Materials:

  • Receptor source (e.g., membranes from cells overexpressing the target receptor)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

  • Unlabeled test compounds

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation cocktail

  • Filter harvesting apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve and can be converted to a Ki value using the Cheng-Prusoff equation.

Logical Flow for Receptor Binding Assay

G cluster_logic Logical Flow of Competitive Receptor Binding Assay A Prepare Reaction Mix: Receptor + Radioligand + Test Compound B Incubate to Reach Equilibrium A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Plot % Inhibition vs. [Compound] D->E F Determine IC50 and Ki E->F

Caption: Logical workflow for a competitive radioligand binding assay.

References

A Researcher's Guide to Purity Assessment of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a substituted nitropyridine of interest in medicinal chemistry and materials science. The purity of such compounds is a critical quality attribute, as impurities can significantly impact downstream applications, including biological activity and material properties.

This document outlines the principles and experimental protocols for key analytical techniques and presents a comparative analysis of their performance in identifying and quantifying potential impurities.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and complementary methods employed. Each technique offers distinct advantages for a comprehensive purity profile.

A summary of these techniques and their typical performance is presented below.

TechniquePrincipleTypical Purity Determined (%)Common Impurities DetectedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and liquid mobile phase, with UV detection.≥ 98%Starting materials, non-volatile byproducts, degradation products.High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantification.[1]May require reference standards for definitive impurity identification.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.≥ 99% (for volatile components)Residual solvents, volatile starting materials, and byproducts.Excellent for identifying and quantifying volatile and semi-volatile impurities.[1][2]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear magnetic resonance of hydrogen atoms to determine molecular structure and quantify components.> 95% (quantitative NMR)Structural isomers, residual solvents, major impurities with distinct signals.Provides structural information and can be used for absolute quantification (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods for trace impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.≥ 98%A wide range of impurities, including those without a UV chromophore.High sensitivity and selectivity; provides molecular weight information for impurity identification.[3][4]Response factors can vary significantly between compounds, making accurate quantification challenging without standards.
Elemental Analysis Measures the percentage of C, H, N, and other elements in a sample.Confirms elemental compositionInorganic salts, non-carbon-containing impurities.Provides fundamental confirmation of the elemental composition of the bulk sample.Does not provide information on the nature or quantity of organic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and the impurity profile of the synthesized compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • Start at 30% acetonitrile, hold for 2 minutes.

    • Ramp to 95% acetonitrile over 10 minutes.

    • Hold at 95% acetonitrile for 3 minutes.

    • Return to 30% acetonitrile and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution. Impurities are identified by their mass spectra and retention times, and their relative abundance can be estimated from the peak areas.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The purity is estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of impurity peaks. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Visualizing the Purity Assessment Workflow

The logical flow for a comprehensive purity assessment of a synthesized compound involves a multi-step process, starting from the initial synthesis and culminating in a final purity statement.

Workflow for Purity Assessment of this compound cluster_synthesis Synthesis and Work-up cluster_analysis Purity Analysis cluster_reporting Final Assessment synthesis Synthesis of Crude Product workup Aqueous Work-up and Extraction synthesis->workup purification Column Chromatography workup->purification hplc HPLC-UV for Non-Volatile Impurities purification->hplc gcms GC-MS for Volatile Impurities and Solvents purification->gcms nmr NMR for Structural Confirmation and Major Impurities purification->nmr lcms LC-MS for Impurity Identification purification->lcms data_integration Integrate Data from All Methods hplc->data_integration gcms->data_integration nmr->data_integration lcms->data_integration purity_statement Final Purity Statement data_integration->purity_statement

Caption: A logical workflow for the comprehensive purity assessment of a synthesized chemical compound.

Concluding Remarks

The selection of an appropriate analytical method, or combination of methods, for assessing the purity of synthesized this compound depends on the specific requirements of the analysis and the potential impurities from the synthetic route. For routine quality control and quantification of the main component and non-volatile impurities, HPLC-UV is often the primary choice. GC-MS is indispensable for detecting residual solvents and other volatile impurities. NMR provides crucial structural confirmation and can be used for quantification, especially when a certified reference material is not available. LC-MS is a powerful tool for identifying unknown impurities. A combination of these techniques provides a comprehensive and reliable assessment of the compound's purity, ensuring the quality and integrity of subsequent research and development activities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.